2-Amino-3-bromo-5-nitro-4-picoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNKACVCVSAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370303 | |
| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929976-32-9 | |
| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Amino-3-bromo-5-nitro-4-picoline, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of a direct, one-pot synthesis in published literature, this document outlines a multi-step pathway starting from the readily available 2-amino-4-picoline. The synthesis involves a sequence of nitration, protection of the amino group, regioselective bromination, and subsequent deprotection. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols and a summary of quantitative data based on analogous reactions found in the literature.
Introduction
Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The specific substitution pattern of this compound, featuring amino, bromo, and nitro groups, offers multiple points for further functionalization, making it a potentially valuable building block for the synthesis of more complex molecular architectures. The strategic placement of these functional groups can influence the molecule's electronic properties and biological activity. This guide details a rational, step-by-step synthetic approach to this target compound.
Proposed Synthetic Pathway
The synthesis of this compound from 2-amino-4-picoline requires careful control of regioselectivity during the electrophilic substitution reactions of nitration and bromination. The directing effects of the amino and methyl substituents on the pyridine ring are key considerations. The proposed four-step synthesis is as follows:
-
Nitration of 2-amino-4-picoline to selectively introduce a nitro group at the 5-position.
-
Protection of the 2-amino group as an acetamide to modulate its activating effect and direct the subsequent bromination.
-
Bromination of the N-acetylated intermediate at the 3-position.
-
Deprotection of the acetamido group to yield the final product.
The overall synthetic workflow is illustrated in the diagram below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and may require optimization for the specific substrates.
Step 1: Synthesis of 2-Amino-5-nitro-4-picoline
This procedure is adapted from the nitration of 4-methyl-2-aminopyridine.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 8 mL). Cool the flask in an ice bath to 5-10°C.
-
Addition of Starting Material: Slowly add 2-amino-4-picoline (e.g., 5.80 g, 53.6 mmol) to the cooled sulfuric acid while stirring.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 4.05 mL, 91 mmol) to concentrated sulfuric acid (e.g., 8 mL), keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2-amino-4-picoline, maintaining the temperature between 5-20°C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to 50°C and maintain for approximately 7 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution to a pH of 9 with a concentrated ammonia solution. The product will precipitate.
-
Purification: Filter the crude product and purify by column chromatography (eluent: petroleum ether: ethyl acetate = 3:1) to yield 2-amino-5-nitro-4-picoline.
Step 2: Synthesis of 2-Acetamido-5-nitro-4-picoline
This is a standard acetylation procedure for an aromatic amine.
-
Reaction Setup: Dissolve 2-amino-5-nitro-4-picoline (1 equivalent) in acetic anhydride (e.g., 3-5 equivalents).
-
Reaction: Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain 2-acetamido-5-nitro-4-picoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of 2-Acetamido-3-bromo-5-nitro-4-picoline
This proposed bromination is based on the principle of electrophilic aromatic substitution on a deactivated pyridine ring.
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetamido-5-nitro-4-picoline (1 equivalent) in concentrated sulfuric acid at 0-5°C.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a low temperature for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain 2-acetamido-3-bromo-5-nitro-4-picoline.
Step 4: Synthesis of this compound
This is a standard deprotection (hydrolysis) of an acetamide. A similar hydrolysis step is mentioned in a patent for the synthesis of related compounds.[2]
-
Reaction Setup: Suspend 2-acetamido-3-bromo-5-nitro-4-picoline (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture at reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Purification: Filter the solid, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Quantitative Data
The following table summarizes the expected yields and physical properties of the intermediates and the final product, based on data from analogous reactions reported in the literature. It is important to note that the yields for the proposed steps (2, 3, and 4) are estimates and would require experimental optimization.
| Step | Product Name | Starting Material | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Ref. |
| 1 | 2-Amino-5-nitro-4-picoline | 2-Amino-4-picoline | H₂SO₄, HNO₃ | H₂SO₄ | 50 | 7 | 18 | 202-204 | [1] |
| 2 | 2-Acetamido-5-nitro-4-picoline | 2-Amino-5-nitro-4-picoline | Acetic Anhydride | Acetic Anhydride | Reflux | 1-2 | >90 (est.) | N/A | - |
| 3 | 2-Acetamido-3-bromo-5-nitro-4-picoline | 2-Acetamido-5-nitro-4-picoline | N-Bromosuccinimide (NBS) | H₂SO₄ | 0 - RT | 12-24 | 50-70 (est.) | N/A | - |
| 4 | This compound | 2-Acetamido-3-bromo-5-nitro-4-picoline | aq. HCl | Water | Reflux | 4-8 | >85 (est.) | N/A | [2] |
N/A: Not available in the searched literature. est.: estimated based on similar reactions.
Conclusion
This technical guide outlines a feasible, multi-step synthetic pathway for this compound. The proposed route employs common organic reactions and starting materials. While the overall yield may be moderate due to the multiple steps and potential for isomer formation, this guide provides a solid foundation for the laboratory synthesis of this compound. The provided protocols, derived from established literature for similar molecules, offer a starting point for further optimization by researchers in the field. The successful synthesis of this compound would provide a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
Regioselective Synthesis of 2-Amino-5-bromo-3-nitro-4-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a highly efficient and regioselective method for the synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a key precursor for various drug candidates. The synthesis leverages a 2-nitramino intermediate to control the regioselectivity of bromination and nitration, offering significant advantages over previous methods.
Introduction
2-Amino-5-bromo-3-nitro-4-picoline is a crucial building block in the development of novel pharmaceutical agents. Traditional synthetic routes often suffer from a lack of regioselectivity, leading to isomeric mixtures that are difficult to separate and result in low overall yields.[1] This guide details an alternative, atom-economic approach that utilizes a 2-nitramino protecting group to direct the electrophilic substitution reactions, ensuring the desired isomer is obtained with high purity and yield.[2][3]
Synthetic Pathway Overview
The synthesis commences with the commercially available 2-amino-4-picoline. The key strategic step involves the introduction of a nitramino group at the 2-position. This group serves a dual purpose: it acts as a protecting group for the amine and, more importantly, directs the subsequent bromination to the 5-position and nitration to the 3-position with high regioselectivity. The final step involves the deprotection of the nitramino group to yield the target compound.
Figure 1: Overall synthetic workflow for the regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline.
Experimental Protocols
The following protocols are adapted from the work of Purohit et al.[2][3]
Step 1: Preparation of 2-Nitramino-4-picoline
-
To a stirred solution of 2-amino-4-picoline in concentrated sulfuric acid, cooled to 0-5 °C, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The mixture is then poured onto crushed ice, and the pH is adjusted to 7 with a saturated sodium bicarbonate solution.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-nitramino-4-picoline.
Step 2: Preparation of 5-Bromo-2-nitramino-4-picoline
-
2-Nitramino-4-picoline is dissolved in acetic acid.
-
To this solution, a solution of molecular bromine in acetic acid is added slowly over a period of 30 minutes at room temperature.
-
The reaction mixture is then heated to 40 °C for 12 hours.
-
After cooling to room temperature, the mixture is poured into ice water and neutralized with a 50% sodium hydroxide solution to a pH of 7.
-
The resulting precipitate is filtered, washed with water, and dried to afford 5-bromo-2-nitramino-4-picoline.
Step 3: Preparation of 2-Amino-5-bromo-3-nitro-4-picoline
-
To concentrated sulfuric acid, cooled to 0-5 °C, 5-bromo-2-nitramino-4-picoline is added portion-wise over 20 minutes.
-
The reaction mixture is stirred for an additional 20 minutes at 0-5 °C and then allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then carefully added to wet ice and stirred for 30 minutes.
-
The cold solution is neutralized with a 50% sodium hydroxide solution to a pH of 5.2.
-
The resulting yellow slurry is filtered and dried in vacuo to give 2-amino-5-bromo-3-nitro-4-picoline as a yellow solid.[3]
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 2-Nitramino-4-picoline | 2-Amino-4-picoline | HNO₃, H₂SO₄ | - | ~90 | 188-190 |
| 2 | 5-Bromo-2-nitramino-4-picoline | 2-Nitramino-4-picoline | Br₂, Acetic Acid | Acetic Acid | ~85 | 165-167 |
| 3 | 2-Amino-5-bromo-3-nitro-4-picoline | 5-Bromo-2-nitramino-4-picoline | H₂SO₄ | - | 95 | 132 |
Data compiled from Purohit et al.[2][3]
Mechanism of Regioselectivity
The success of this synthetic route hinges on the directing effects of the 2-nitramino group. This group plays a crucial role in deactivating the pyridine ring towards electrophilic substitution and sterically hindering the C3 position.[3]
Figure 2: Logical flow demonstrating the regioselective bromination and nitration steps.
During bromination, the electron-withdrawing nature of the nitramino group deactivates the C3 position, while the para-directing influence of the methyl group and the ortho-directing nature of the amino group (masked as nitramino) favor substitution at the C5 position.
For the subsequent nitration, the presence of the bromine atom at C5 further deactivates the ring, but the directing effect of the nitramino and methyl groups channels the incoming nitro group to the C3 position. The final acid-catalyzed rearrangement and hydrolysis of the nitramino group unmasks the amine, yielding the desired product.
Conclusion
The utilization of a 2-nitramino intermediate provides a robust and highly regioselective pathway for the synthesis of 2-amino-5-bromo-3-nitro-4-picoline. This method offers significant improvements in terms of yield and purity over previously reported syntheses, making it an attractive approach for the large-scale production of this important pharmaceutical intermediate. The detailed experimental protocols and understanding of the underlying mechanistic principles provided in this guide should enable researchers to effectively implement this methodology in their drug discovery and development programs.
References
2-Amino-3-bromo-5-nitro-4-picoline CAS number and properties
An In-depth Technical Guide to 2-Amino-5-bromo-3-nitro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-nitro-4-picoline, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and outlines its known applications and safety information.
Chemical and Physical Properties
2-Amino-5-bromo-3-nitro-4-picoline, with the CAS Number 100367-40-6 , is a substituted pyridine derivative.[1] Its structural and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 100367-40-6 | [1] |
| Molecular Formula | C6H6BrN3O2 | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | Colorless or light yellow crystal or crystalline powder | [1] |
| Melting Point | 160-165 °C | [1] |
| Boiling Point | 314.1 ± 37.0 °C (Predicted) | [1] |
| Density | 1.795 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Almost insoluble in water; Soluble in ethanol, chloroform, methanol | [1] |
| Flash Point | 143.8 °C | [1] |
| Vapor Pressure | 0.000476 mmHg at 25°C | [1] |
| Refractive Index | 1.658 | [1] |
Synonyms:
Synthesis
An efficient and regioselective synthesis for 2-amino-5-bromo-3-nitro-4-picoline has been developed, which is crucial for its role as a precursor for a drug candidate in development.[2][3] This route utilizes the 2-nitramino functionality in 2-nitramino-4-picoline as both a protecting group and a directional handle to achieve the desired substitution pattern.[2][3][4]
Experimental Protocol: Regioselective Synthesis
This protocol is adapted from a published alternate route for the preparation of 2-Amino-5-bromo-3-nitro-4-picoline.[4]
Method A: Preparation of 2-Amino-5-bromo-3-nitro-4-picoline (4) from 5-Bromo-2-nitramino-4-picoline (7) [4]
-
To a 250-mL, single-necked round-bottomed flask equipped with an internal thermocouple probe, add 72 mL of sulfuric acid.
-
Maintain the temperature between 0 and 5 °C using external cooling.
-
Over a period of 20 minutes, add 11.28 g (0.486 mol) of 5-Bromo-2-nitramino-4-picoline (7).
-
Stir the reaction mixture for an additional 20 minutes at 0–5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.
-
Slowly pour the reaction mixture into 300 g of wet ice and stir for an additional 30 minutes.
-
The resulting precipitate can then be collected.
Method B: Bromination of 2-nitramino-4-picoline (5) [4]
-
Heat a mixture to 40 °C until complete dissolution.
-
To this homogeneous solution, add 3 g (0.196 mol) of 2-nitramino-4-picoline (5) at 40 °C.
-
Cool the stirred reaction mixture to room temperature.
-
Slowly add a solution of molecular bromine in acetic acid (3.14 g of 0.5 M solution, 20 mmol) in 40 mL of acetic acid over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture at 40 °C for an additional 12 hours.
Synthesis Workflow
Caption: Synthesis workflow for 2-Amino-5-bromo-3-nitro-4-picoline.
Applications in Drug Development
2-Amino-5-bromo-3-nitro-4-picoline is a valuable precursor for drug candidates currently in development.[2][3] Its utility lies in its structure, which allows for further chemical modifications to produce more complex molecules with potential therapeutic activities. It serves as a key building block in the synthesis of various heterocyclic compounds that are of interest in medicinal chemistry.
Safety and Handling
This compound is classified as hazardous and should be handled with appropriate safety precautions.
Hazard Identification: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions: [5][6]
-
Handling: Use only in a well-ventilated area.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5] Store locked up.[5]
First Aid Measures: [5]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
This substance is intended for research and development use only and is not for medicinal, household, or other uses.[5]
References
Elucidation of the Molecular Structure of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for 2-Amino-3-bromo-5-nitro-4-picoline is limited. This guide has been constructed using data from its close structural isomer, 2-Amino-5-bromo-3-nitro-4-picoline , and related compounds to provide a comprehensive framework for its structural elucidation. The presented data should be considered illustrative for the analytical workflow.
Introduction
Substituted picolines are significant scaffolds in medicinal chemistry and materials science. The precise determination of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and for the development of novel therapeutics. This technical guide provides an in-depth overview of the methodologies and data interpretation required for the structural elucidation of this compound. The techniques discussed herein include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
The proposed structure for this compound is presented below. The elucidation of this structure relies on the synergistic interpretation of data from various spectroscopic techniques.
Caption: Proposed chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the structural isomer, 2-Amino-5-bromo-3-nitro-4-picoline, which serves as a proxy for the title compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Proton NMR) | |||
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Singlet | 1H | H-6 (Pyridine ring) |
| ~7.50 | Broad Singlet | 2H | -NH₂ (Amino group) |
| ~2.40 | Singlet | 3H | -CH₃ (Methyl group) |
| ¹³C NMR (Carbon-13 NMR) | |||
| Predicted Chemical Shift (δ, ppm) | Assignment | ||
| ~155 | C-2 | ||
| ~148 | C-4 | ||
| ~140 | C-5 | ||
| ~135 | C-3 | ||
| ~118 | C-6 | ||
| ~20 | -CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (Amino group) |
| 3100 - 3000 | Medium | C-H stretching (Aromatic) |
| 2980 - 2850 | Medium | C-H stretching (Methyl group) |
| 1640 - 1600 | Strong | N-H bending (Amino group) |
| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| 1550 - 1490 | Strong, Asymmetric | N-O stretching (Nitro group) |
| 1360 - 1320 | Strong, Symmetric | N-O stretching (Nitro group) |
| 1100 - 1000 | Medium | C-N stretching |
| 800 - 700 | Medium-Strong | C-Br stretching |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Ion | Description |
| 231/233 | [M]⁺ | Molecular ion peak (characteristic 1:1 isotopic pattern for Bromine) |
| 216/218 | [M-CH₃]⁺ | Loss of a methyl radical |
| 185/187 | [M-NO₂]⁺ | Loss of a nitro group |
| 106 | [M-Br-NO₂]⁺ | Loss of bromine and a nitro group |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. The spectral width is set to cover a chemical shift range of 0-12 ppm. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to acquire the carbon-13 NMR spectrum. The spectral width is typically set to 0-200 ppm. A longer relaxation delay (5-10 seconds) may be necessary for the observation of quaternary carbons.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.[3]
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty KBr plate is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[4]
Mandatory Visualizations
Experimental Workflow for Structure Elucidation
The logical flow from sample preparation to the final elucidated structure is a critical aspect of the analytical process.
Caption: Experimental workflow for the structure elucidation of an organic compound.
Hypothetical Signaling Pathway
Nitropyridine derivatives can have diverse biological activities. The nitro group can be involved in various cellular processes, including those related to nitric oxide (NO) signaling. The following diagram illustrates a hypothetical signaling pathway where a nitropyridine compound could modulate cellular responses.
Caption: Hypothetical signaling pathway involving a nitropyridine derivative.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. By combining the detailed information obtained from NMR, FT-IR, and Mass Spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. The experimental protocols and data provided in this guide, though based on a closely related isomer, offer a robust framework for researchers undertaking the characterization of this and similar substituted picolines.
References
Technical Guide: Spectroscopic Analysis of 2-Amino-3-bromo-5-nitro-4-picoline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a predictive guide to the analytical characterization of 2-Amino-3-bromo-5-nitro-4-picoline, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific compound, this guide synthesizes information from analogous structures to forecast the expected ¹H NMR and mass spectrometry data. Detailed experimental protocols for acquiring such data are provided, alongside a visual representation of the analytical workflow, to aid researchers in the structural elucidation of this and similar molecules.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is crucial for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like DMSO-d₆ are based on the electronic effects of the substituents on the pyridine ring.
-
The amino group (-NH₂) is an electron-donating group, which typically shields adjacent protons, causing an upfield shift.
-
The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding and a downfield shift for nearby protons.
-
The bromine atom (-Br) is an electron-withdrawing group through induction but can donate electron density via resonance, leading to a moderate deshielding effect.
-
The methyl group (-CH₃) is weakly electron-donating.
Based on these principles, the following ¹H NMR data are predicted.
| Predicted Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-6 (Pyridine Ring) | 8.5 - 8.8 | Singlet (s) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift into the aromatic region. |
| -NH₂ (Amino Group) | 6.5 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal. The position is influenced by solvent and concentration. |
| -CH₃ (Picoline Methyl) | 2.3 - 2.6 | Singlet (s) | 3H | The methyl group protons are relatively shielded compared to the aromatic proton and appear as a singlet. |
Note: The absence of adjacent protons for H-6 and the methyl group results in singlet multiplicities.
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₆H₅BrN₄O₂), Electrospray Ionization (ESI) is a suitable soft ionization technique.
| Predicted m/z Value | Ion Description | Details and Rationale |
| 260 / 262 | [M+H]⁺ | The protonated molecular ion peak. The characteristic 1:1 isotopic pattern is due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 259 / 261 | [M]⁺˙ | The molecular ion radical cation. This would also exhibit the 1:1 isotopic pattern for bromine. |
| 213 / 215 | [M-NO₂]⁺ | A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass of 46 Da).[1][2] |
| 180 | [M-Br]⁺ | Fragmentation involving the loss of the bromine radical. |
| 134 | [M-Br-NO₂]⁺ | Represents a fragment after the sequential loss of both the bromine atom and the nitro group. |
Experimental Protocols
Detailed methodologies are critical for the reproducible and accurate acquisition of analytical data.[3][4]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.[6]
-
Data Acquisition:
-
Temperature: Set the probe temperature to 25 °C (298 K).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm.[5]
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.[5]
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]
-
Perform a serial dilution to a final concentration of ~10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).[7]
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[7]
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is ideal for accurate mass measurement.[8]
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ ions.[9]
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min via a syringe pump.
-
ESI Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
-
Drying Gas (N₂): Set to a temperature (e.g., 250-300 °C) and flow rate sufficient to desolvate the ions.[10]
-
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ and confirm the characteristic isotopic pattern for the bromine-containing species.[11]
-
If tandem MS (MS/MS) capabilities are available, select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to observe the fragmentation patterns described in Table 2.[8][9]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and MS techniques.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Spectroscopic Characterization of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-3-bromo-5-nitro-4-picoline. Due to the limited availability of experimentally verified data for this specific isomer in public scientific literature, this document synthesizes information from closely related analogues and provides predicted spectroscopic data to serve as a foundational reference. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, alongside a visual workflow for the characterization process. This guide is intended to aid researchers in the identification and characterization of this and similar compounds.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—an amino group, a bromine atom, a nitro group, and a methyl group on the pyridine core—offers a versatile scaffold for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.
This document addresses the spectroscopic characterization of the isomer with the bromine atom at the 3-position and the nitro group at the 5-position. It is important to distinguish this from its isomer, 2-Amino-5-bromo-3-nitro-4-picoline (CAS No. 100367-40-6), for which some data is available.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Proton NMR) | ||||
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | Singlet | 1H | - | H-6 |
| ~5.5 - 6.5 | Broad Singlet | 2H | - | -NH₂ |
| ~2.4 | Singlet | 3H | - | -CH₃ |
| ¹³C NMR (Carbon-13 NMR) | ||||
| Predicted Chemical Shift (δ, ppm) | Assignment | |||
| ~155-158 | C-2 | |||
| ~105-108 | C-3 | |||
| ~145-148 | C-4 | |||
| ~138-141 | C-5 | |||
| ~148-151 | C-6 | |||
| ~18-20 | -CH₃ |
Note: Predicted values are for a generic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic and methyl) |
| 1640-1600 | Strong | N-H bending (amino group) |
| 1580-1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1530-1490 | Strong | Asymmetric NO₂ stretching |
| 1350-1320 | Strong | Symmetric NO₂ stretching |
| ~830 | Medium-Strong | C-H out-of-plane bending |
| ~700-600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z Value | Ion | Description |
| 231/233 | [M]⁺˙ | Molecular ion, showing a characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |
| 232/234 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |
| 185/187 | [M-NO₂]⁺ | Loss of the nitro group |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the respective nuclei based on their multiplicity, integration, and comparison with predicted values and related compounds.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the wavenumbers with correlation tables and spectra of similar compounds.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Technique: Choose an appropriate ionization method. Electron Ionization (EI) can provide fragmentation information, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular weight.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern of bromine. Analyze the fragmentation pattern to gain further structural information.
Visualized Workflows
The following diagrams illustrate the general workflow for the spectroscopic characterization and a logical relationship for spectral interpretation.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. While experimental data for this specific compound is not widely published, this guide provides a robust framework for its characterization based on predicted data from fundamental principles and analysis of related structures. The detailed protocols and workflows presented herein offer a practical guide for researchers in the synthesis and analysis of this and other novel chemical entities. It is recommended that any future experimental findings for this compound be published to enrich the collective knowledge base.
An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-bromo-5-nitro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Amino-3-bromo-5-nitro-4-picoline. This heterocyclic compound is of significant interest in medicinal chemistry and drug development due to its unique substitution pattern, which offers multiple avenues for synthetic modification. However, the electronic and steric environment of the amino group, influenced by the presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring, presents specific challenges and opportunities in its chemical transformations. This document details the electronic properties of the amino group, its basicity, and its reactivity in key synthetic reactions, including acylation, sulfonylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to aid researchers in the effective utilization of this versatile building block.
Electronic and Steric Effects on the Amino Group
The reactivity of the amino group in this compound is significantly modulated by the electronic and steric effects of the other substituents on the pyridine ring.
-
Electron-Withdrawing Effects: The nitro group at the 5-position and the bromine atom at the 3-position are strong electron-withdrawing groups. The nitro group exerts a powerful -M (mesomeric) and -I (inductive) effect, while the bromine atom primarily exhibits a -I effect. These effects decrease the electron density on the pyridine ring and, consequently, on the exocyclic amino group. This reduction in electron density significantly diminishes the nucleophilicity and basicity of the amino group compared to unsubstituted 2-aminopyridine.
-
Electron-Donating Effect: The methyl group at the 4-position has a weak electron-donating +I effect. This partially counteracts the electron-withdrawing effects of the nitro and bromo substituents, but the overall electronic character of the ring remains highly electron-deficient.
-
Steric Hindrance: The bromine atom at the 3-position and the methyl group at the 4-position create a sterically hindered environment around the amino group at the 2-position. This steric hindrance can impede the approach of bulky reagents, influencing reaction rates and potentially requiring more forcing reaction conditions.
Quantitative Data
The electronic effects of the substituents are reflected in the predicted pKa of the conjugate acid of this compound.
| Compound | Predicted pKa | Reference |
| This compound | 0.78 ± 0.50 | --INVALID-LINK-- |
| 2-Aminopyridine | 6.86 | --INVALID-LINK-- |
| 4-Aminopyridine | 9.17 | --INVALID-LINK-- |
The significantly lower predicted pKa value for this compound compared to 2-aminopyridine highlights the profound impact of the electron-withdrawing groups on the basicity of the amino group. This reduced basicity directly correlates with its decreased nucleophilicity.
Reactivity of the Amino Group
Despite its reduced nucleophilicity, the amino group of this compound can undergo a variety of important chemical transformations, often requiring specific reaction conditions to overcome its deactivation.
Acylation
The formation of an amide bond via acylation of the amino group is a common synthetic transformation. Due to the reduced nucleophilicity of the amino group in the target molecule, acylation may require the use of a more reactive acylating agent or a catalyst. A general procedure, adapted from the acylation of similar aminopyridines, is provided below.
Experimental Protocol: Acetylation with Acetic Anhydride
-
Materials: this compound, acetic anhydride, pyridine (as solvent and base), and a suitable workup solvent (e.g., ethyl acetate).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 - 1.5 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acetylated product.
-
Logical Relationship for Acylation
Caption: General workflow for the acylation of the amino group.
Sulfonylation
Similar to acylation, the sulfonylation of the deactivated amino group to form a sulfonamide may require forcing conditions or a catalytic approach. The following is a general protocol for the sulfonylation of electron-deficient amines.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Procedure:
-
Dissolve this compound (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Relationship for Sulfonylation
Caption: General workflow for the sulfonylation of the amino group.
Diazotization and Sandmeyer Reaction
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via the Sandmeyer reaction.[1] Given the electron-deficient nature of the starting material, diazotization may require strong acidic conditions. A protocol for a similar substrate, 4-methyl-5-nitro-2-aminopyridine, is provided as a reference.[1]
Experimental Protocol: Diazotization and Subsequent Bromination (Sandmeyer-type) [1]
-
Materials: this compound, tert-butyl nitrite, cuprous bromide (CuBr), and acetonitrile.
-
Procedure:
-
To a mixture of cuprous bromide (0.8 eq.) in acetonitrile, add this compound (1.0 eq.) in portions at 60-65 °C.
-
Add tert-butyl nitrite (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under vacuum.
-
Add ethyl acetate and water, and separate the organic phase.
-
Wash the organic phase with water and saturated brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.
-
Purify the product by column chromatography.
-
Experimental Workflow for Diazotization-Sandmeyer Reaction
Caption: Workflow for the diazotization and Sandmeyer bromination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this reaction typically involves the coupling of an amine with an aryl halide, in the context of this compound, the amino group itself can potentially undergo N-arylation. However, the presence of multiple potential coordination sites for the palladium catalyst (the amino group and the pyridine nitrogen) can complicate the reaction. A more common application would be the coupling of the C-Br bond, but for the purpose of exploring the amino group's reactivity, a protocol for N-arylation of a similar aminopyridine is presented.
Experimental Protocol: N-Arylation with an Aryl Bromide
-
Materials: this compound, aryl bromide, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by LC-MS.
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: Generalized catalytic cycle for Buchwald-Hartwig N-arylation.
Conclusion
The amino group of this compound, while significantly deactivated by the presence of strong electron-withdrawing groups, remains a viable functional handle for a range of important synthetic transformations. Understanding the electronic and steric factors that govern its reactivity is crucial for designing successful synthetic strategies. This guide provides a foundation for researchers to explore the chemistry of this valuable intermediate, offering detailed protocols and insights into its reactivity in acylation, sulfonylation, diazotization, and palladium-catalyzed cross-coupling reactions. Further optimization of the provided reaction conditions may be necessary to achieve high yields and purity for specific applications.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-3-bromo-5-nitro-4-picoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Understanding their reactivity is crucial for the development of novel molecular entities. This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 2-Amino-3-bromo-5-nitro-4-picoline. Due to the highly substituted and electronically complex nature of this molecule, this guide is based on established principles of physical organic chemistry, analysis of substituent effects, and analogies to similar reactive systems.
The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution challenging.[1] The reaction is further complicated by the presence of multiple substituents with competing directing and activating or deactivating effects.
Analysis of Substituent Effects and Regioselectivity
The regioselectivity of an electrophilic attack on the this compound ring is determined by the interplay of the electronic effects of the four substituents. The only available position for substitution is the C6 carbon.
-
Amino Group (-NH₂ at C2): This is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the ring, particularly at the ortho (C3) and para (C5) positions. It also has a -I (inductive) effect, but the mesomeric effect is dominant. It strongly activates the ring towards electrophilic attack.
-
Bromo Group (-Br at C3): Halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring. However, they are ortho-, para-directors because of their +M effect, where a lone pair of electrons can be donated to the ring to stabilize the intermediate carbocation.
-
Nitro Group (-NO₂ at C5): The nitro group is a very strong deactivating group due to its potent -M and -I effects, which significantly withdraw electron density from the ring, making electrophilic attack difficult. It is a meta-director.
-
Methyl Group (-CH₃ at C4): The methyl group is a weak activating group due to its +I effect, donating electron density and stabilizing the carbocation intermediate. It is an ortho-, para-director.
Consolidated Directing Effects:
The sole available position for an electrophilic attack is C6. The directing effects of the substituents towards this position are as follows:
-
The amino group at C2 is meta to C6, thus providing minimal activation at this position.
-
The bromo group at C3 is para to C6, and its +M effect could stabilize a positive charge at C6.
-
The nitro group at C5 is ortho to C6, and its strong deactivating effect will significantly reduce the nucleophilicity of the C6 position.
-
The methyl group at C4 is meta to C6, offering slight activation through its inductive effect.
Overall, the pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine nucleus. The amino and methyl groups provide some activation, but their influence at the C6 position is limited. Therefore, forcing conditions would be necessary for any electrophilic substitution to occur at the C6 position.
Potential Electrophilic Aromatic Substitution Reactions
Given the deactivated nature of the substrate, only potent electrophiles under harsh conditions are expected to react.
Nitration
Nitration would introduce a second nitro group, further deactivating the ring. A mixture of concentrated nitric acid and sulfuric acid at elevated temperatures would be required.
Halogenation
Halogenation, for instance with bromine in the presence of a Lewis acid or oleum, might be possible. The introduction of another halogen would further decrease the ring's reactivity.
Sulfonation
Sulfonation with fuming sulfuric acid (oleum) at high temperatures could lead to the introduction of a sulfonic acid group at the C6 position.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom of the pyridine ring, leading to a positively charged pyridinium salt which is highly deactivated towards electrophilic attack.[1]
Experimental Protocols
The following are detailed, hypothetical protocols for the electrophilic aromatic substitution on this compound, based on general procedures for deactivated pyridines.[2][3] Extreme caution should be exercised when performing these reactions due to their hazardous nature.
Protocol for Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place this compound (1.0 eq).
-
Acid Mixture: Cool the flask in an ice-salt bath to 0 °C. Slowly add a pre-cooled (0 °C) mixture of concentrated sulfuric acid (98%, 5.0 eq) and fuming nitric acid (99%, 2.0 eq).
-
Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Bromination
-
Reaction Setup: In a sealed tube, place this compound (1.0 eq) and oleum (20% SO₃, 5.0 eq).
-
Reagent Addition: Carefully add liquid bromine (1.5 eq) to the mixture at room temperature.
-
Reaction Conditions: Seal the tube and heat the mixture to 150 °C for 48 hours.
-
Work-up: Cool the reaction tube in an ice bath before opening. Carefully pour the contents onto crushed ice.
-
Neutralization and Extraction: Neutralize with a concentrated sodium hydroxide solution and extract with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by preparative HPLC.
Quantitative Data Summary
Due to the lack of specific experimental data for the electrophilic aromatic substitution of this compound, the following table presents plausible, estimated yields based on reactions with similarly deactivated pyridine derivatives. Actual yields may be significantly lower and would require extensive optimization.
| Reaction | Electrophile | Reagents | Temperature (°C) | Time (h) | Plausible Yield (%) |
| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | 100 | 12-24 | 5-15 |
| Bromination | Br⁺ | Br₂ / Oleum | 150 | 48 | <10 |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 180 | 72 | <5 |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for conducting and analyzing an electrophilic aromatic substitution reaction on the title compound.
Conclusion
The electrophilic aromatic substitution of this compound presents a significant synthetic challenge. The confluence of a highly electron-deficient pyridine core and a potent deactivating nitro group renders the single available C6 position extremely unreactive. While reactions such as nitration, halogenation, and sulfonation are theoretically possible, they would necessitate harsh conditions and are predicted to proceed with very low yields. Friedel-Crafts reactions are considered unfeasible. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the derivatization of this complex heterocyclic system, emphasizing the need for careful experimental design and safety considerations.
References
The Synthetic Versatility of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide for Chemical Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Amino-3-bromo-5-nitro-4-picoline, a pivotal chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. This document outlines the compound's chemical properties, a detailed synthesis protocol, and explores its potential applications as a versatile building block in the synthesis of complex heterocyclic molecules.
Core Compound Properties
This compound, with the CAS number 100367-40-6, is a substituted pyridine derivative. Its chemical structure, featuring an amino group, a bromine atom, a nitro group, and a methyl group on a pyridine ring, makes it a highly functionalized and reactive molecule for organic synthesis.
| Property | Value |
| Chemical Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Colorless to light yellow crystalline powder |
| Melting Point | 160-164 °C |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol, chloroform, and methanol.[1] |
Synthesis Protocol
An efficient, atom-economic, and regioselective synthesis of this compound has been developed, utilizing the 2-nitramino functionality as a protecting and directing group.[2][3] The following protocol is adapted from the work of Deshpande et al.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-picoline
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Brominating agent (e.g., N-bromosuccinimide)
-
Solvents (e.g., sulfuric acid, acetic acid)
-
Standard laboratory glassware and equipment
Methodology:
-
Nitration of 2-Amino-4-picoline: The starting material, 2-amino-4-picoline, is first converted to its 2-nitramino derivative, 2-nitramino-4-picoline. This step serves to protect the amino group and activate the pyridine ring for subsequent reactions.
-
Regioselective Bromination: The 2-nitramino-4-picoline is then subjected to regioselective bromination at the C5 position. The nitramino group at the C2 position deactivates the C3 position, directing the bromination to the desired C5 position.
-
Intramolecular Rearrangement and Nitration: The final step involves an intramolecular rearrangement of the nitramino group to the C3 position, yielding the final product, this compound. This rearrangement is typically carried out in strong acid, such as sulfuric acid.
Potential Research Applications
This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Its utility has been noted as a precursor for a drug candidate in development by Bristol-Myers Squibb.[2] While the specific therapeutic target of this candidate is not publicly disclosed, the structural motifs of the picoline suggest its application in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.
Synthesis of Imidazo[1,5-a]pyridine Derivatives
The 2-amino-3-nitropyridine core of the molecule is a key synthon for the construction of imidazo[1,5-a]pyridine scaffolds. These fused heterocyclic systems are present in numerous biologically active compounds.
Proposed Synthetic Pathway:
-
Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to an amino group, yielding a 2,3-diamino-5-bromo-4-picoline intermediate.
-
Cyclization: The resulting diamine can then be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the imidazole ring, leading to the imidazo[1,5-a]pyridine core.
-
Functionalization: The bromine atom at the C5 position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships.
Potential as a Precursor for Kinase Inhibitors
The substituted pyridine scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the strategic introduction of pharmacophores necessary for binding to the ATP pocket of various kinases. For instance, this intermediate could be utilized in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer.
Logical Relationship for Kinase Inhibitor Synthesis:
The core structure can be elaborated through a series of reactions to append moieties that can interact with key residues in a kinase active site. The amino group can act as a hydrogen bond donor, while the bromine allows for the introduction of larger aromatic systems via cross-coupling to occupy hydrophobic pockets. The nitro group, after reduction, provides a site for further derivatization or ring formation.
Conclusion
This compound is a strategically important intermediate in medicinal and organic chemistry. Its well-defined synthesis and multiple reactive sites provide a robust platform for the creation of diverse and complex molecular architectures. Researchers in drug discovery and agrochemical development can leverage this compound to accelerate their synthetic programs and explore novel chemical space. Further investigation into the derivatization of this picoline is warranted to fully exploit its potential in generating new bioactive molecules.
References
literature review on the synthesis of substituted picolines
An In-depth Technical Guide to the Synthesis of Substituted Picolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolines, or methylpyridines, are fundamental heterocyclic scaffolds that form the structural core of numerous compounds across various industries. As isomers of methylpyridine (2-picoline, 3-picoline, and 4-picoline), they serve as crucial precursors in the manufacturing of pharmaceuticals, agrochemicals like herbicides and pesticides, and specialty polymers.[1][2] For instance, 3-picoline is the primary raw material for producing niacin (Vitamin B3) and niacinamide, while 2- and 4-picolines are key starting materials for vinylpyridine monomers used in the textile and polymer industries.[1] Given their industrial and medicinal importance, the development of efficient and selective synthetic routes to access functionally diverse picoline derivatives is a central focus of chemical research.
This technical guide provides a comprehensive literature review of the core strategies for synthesizing substituted picolines. It is organized into two primary sections: the de novo construction of the picoline ring and the post-synthesis functionalization of the picoline scaffold. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in tables for comparative analysis.
Part 1: De Novo Synthesis of the Picoline Ring
The most prevalent industrial method for constructing the pyridine ring of picolines is the Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924.[2] This method involves the gas-phase condensation of aldehydes and/or ketones with ammonia at high temperatures over a solid acid catalyst.[1][2] The choice of carbonyl precursors directly dictates the substitution pattern of the resulting picoline isomers.
General Principles of Chichibabin Synthesis:
-
2- and 4-Picoline: Produced from the reaction of acetaldehyde with ammonia.[2]
-
3-Picoline and Pyridine: Produced from the reaction of acrolein, formaldehyde, and ammonia.[2] The selective synthesis of 3-picoline can also be achieved from acrolein and ammonia.[3][4]
The reaction proceeds through a complex network of transformations including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and dehydrogenation to form the aromatic pyridine ring.[2] Modern processes predominantly utilize shape-selective zeolite catalysts to improve yields and direct the selectivity towards the desired isomer.[5]
Caption: High-level workflow for Chichibabin picoline synthesis.
Gas-Phase Synthesis over Zeolite Catalysts
Gas-phase synthesis is the dominant industrial route, typically operating at 350–500 °C.[2] Zeolites, particularly ZSM-5 and Y-type zeolites, are favored for their high surface area, tunable acidity, and shape-selective properties that influence the product distribution.[5][6]
Table 1: Comparison of Zeolite Catalysts in Gas-Phase Picoline Synthesis
| Catalyst | Reactants | Temp (°C) | Picoline Yield (wt.%) | Key Products & Selectivity | Reference |
|---|---|---|---|---|---|
| H-ZSM-5 (Si/Al=30) | Ethanol, Formaldehyde, NH₃ | 400 | ~25% | Pyridine, 3-Picoline | |
| Pb-ZSM-5 | Ethanol, Formaldehyde, NH₃ | 400 | ~18% | Pyridine, 3-Picoline | |
| H-Y Zeolite | Acrolein, NH₃ | 360 | ~19% (3-Picoline) | Pyridine, 3-Picoline | [5][7] |
| ZnO/HZSM-5 | Acrolein Diethyl Acetal, NH₃ | 420 | >30% (Total) | Pyridine, 3-Picoline | [3][7] |
| La-modified Y Zeolite | Acrolein Diethyl Acetal, H₂O, NH₃ | 380 | ~25% (Total) | Pyridine, 3-Picoline |[8] |
Experimental Protocol: Gas-Phase Synthesis of 3-Picoline
The following is a representative protocol adapted from studies on the synthesis of pyridine and 3-picoline from acrolein acetals and ammonia over modified zeolite catalysts.[3][8]
-
Catalyst Preparation: A ZnO/HZSM-5 catalyst is prepared by impregnating HZSM-5 zeolite with an aqueous solution of zinc nitrate, followed by drying at 120 °C and calcination at 550 °C for 4 hours.
-
Reaction Setup: The reaction is performed in a continuous-flow fixed-bed quartz reactor (e.g., 10 mm inner diameter) placed inside a tube furnace. The catalyst (approx. 1.0 g) is packed in the reactor.
-
Reaction Conditions: The catalyst is pre-treated under a nitrogen flow at the reaction temperature for 1 hour. A liquid mixture of acrolein diethyl acetal and water is pumped into a preheating zone where it vaporizes and mixes with gaseous ammonia.
-
Feed Composition: The molar ratio of the feed is typically controlled, for example, Acrolein Acetal : H₂O : NH₃ = 1 : 5 : 5.
-
Execution: The gaseous mixture is passed through the catalyst bed at a weight hourly space velocity (WHSV) of ~2.0 h⁻¹ and a reaction temperature of 420 °C.
-
Product Collection & Analysis: The reactor outlet stream is cooled with a condenser. The liquid products are collected and analyzed by gas chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column to determine the conversion of reactants and the yield of pyridine and 3-picoline.
Liquid-Phase Synthesis of 3-Picoline
While gas-phase reactions dominate, liquid-phase synthesis offers an alternative pathway that can operate under milder conditions and achieve high selectivity. A notable method involves the condensation of acrolein with an ammonia source (e.g., ammonium acetate) in a carboxylic acid medium.[4]
Table 2: Liquid-Phase Synthesis of 3-Picoline from Acrolein
| Catalyst | Ammonia Source | Solvent | Temp (°C) | 3-Picoline Yield (%) | Reference |
|---|---|---|---|---|---|
| SO₄²⁻/ZrO₂-FeZSM-5 | Ammonium Acetate | Acetic Acid | 130 | up to 60% | [4] |
| HZSM-5 | Ammonia | (Acrolein Diethyl Acetal) | 110 | up to 24% |[4] |
Experimental Protocol: Liquid-Phase Synthesis of 3-Picoline
This protocol is based on the work of Zhang et al. for the synthesis of 3-picoline using a solid acid catalyst.[4]
-
Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is used.
-
Initial Charge: Ammonium acetate (0.125 mol) and the solid acid catalyst SO₄²⁻/ZrO₂-FeZSM-5 (0.7 g per gram of total acrolein to be added) are added to acetic acid (1.8 mol) in the flask.
-
Reaction Execution: The mixture is heated to 130 °C with stirring. A solution of acrolein (0.025 mol) in acetic acid (14 wt.%) is then added dropwise from the funnel over a period of approximately 1 hour.
-
Reaction Completion: After the addition is complete, the mixture is maintained at 130 °C and stirred for an additional 30 minutes.
-
Work-up and Analysis: The reaction mixture is cooled to room temperature. The catalyst is filtered off. The filtrate is neutralized with a base (e.g., NaOH solution) and then extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, dried, and analyzed by GC to determine the yield of 3-picoline.
Part 2: Functionalization of the Picoline Scaffold
The direct functionalization of the pre-formed picoline ring is a powerful strategy for generating a vast array of derivatives. Key approaches include activating the exocyclic methyl group or the C-H bonds on the aromatic ring.
Functionalization of the Methyl Group via Lithiation
The methyl groups of picolines are sufficiently acidic to be deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium), forming a nucleophilic picolyl anion.[9] This anion can then be quenched with various electrophiles to install a wide range of functional groups.
Caption: Workflow for C-H functionalization of the picoline methyl group.
Experimental Protocol: Lithiation and Aldol Addition of 2-Picoline
-
Setup: A flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar) is charged with anhydrous diethyl ether and 2-picoline (1.0 eq.). The solution is cooled to 0 °C.
-
Lithiation: n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise while maintaining the temperature at 0 °C. The solution typically turns a deep red or orange color, indicating the formation of the 2-picolyl lithium anion. The mixture is stirred for 1 hour.
-
Electrophilic Quench: The solution is cooled to -78 °C. A solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-phenyl-2-(pyridin-2-yl)ethanol.
Table 3: Scope of Electrophiles for Functionalizing Picolyl Anions
| Picoline Isomer | Base | Electrophile | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Picoline | LDA | Benzaldehyde | Py-CH(OH)Ph | High | [9] |
| 2-Picoline | NDA/KDA | (MeS)₂ | Py-CH(SMe)₂ | High | [9] |
| 4-Picoline | LiNEt₂ | Benzaldehyde | Py-CH(OH)Ph | Good | [9] |
| 2,3-Lutidine | LDA/BF₃ | Benzaldehyde | (Me-Py)-CH(OH)Ph | >90% |[9] |
Synthesis of Picolinic Acids
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are important chelating agents and synthetic intermediates.[10] The most direct synthesis involves the oxidation of the methyl group of 2-picoline, commonly using potassium permanganate (KMnO₄).[11]
Experimental Protocol: Oxidation of 2-Picoline to Picolinic Acid
This classic protocol is adapted from Organic Syntheses.[11]
-
Setup: A 5-L three-necked flask is fitted with a reflux condenser and a mechanical stirrer. Water (2500 mL) and 2-picoline (50 g, 0.54 mol) are added.
-
Oxidation: Potassium permanganate (90 g, 0.57 mol) is added, and the solution is heated on a steam bath. After the purple color disappears (approx. 1 hour), a second 90 g portion of KMnO₄ is added, followed by 500 mL of water. Heating is continued until the permanganate is consumed (2-3 hours).
-
Work-up: The hot mixture is filtered to remove the manganese dioxide precipitate, which is then washed with hot water (1 L). The combined filtrate is concentrated under reduced pressure to ~200 mL.
-
Isolation: The concentrated solution is acidified to Congo red with concentrated HCl. This acidic solution is evaporated to dryness under reduced pressure.
-
Purification: The solid residue is extracted by refluxing with 95% ethanol (2 x 250 mL). The ethanolic extracts are combined, and dry hydrogen chloride gas is passed through the solution until it is saturated, causing picolinic acid hydrochloride to crystallize. The crystals are filtered and air-dried. The typical yield is 60-65%.
Synthesis of Aminopicolines
Aminopicolines are valuable building blocks in medicinal chemistry. The Chichibabin amination reaction provides a direct, though often harsh, method for introducing an amino group onto the pyridine ring, typically at the 2- or 6-position.[12][13]
Caption: Mechanism of the Chichibabin amination reaction.
Experimental Protocol: Chichibabin Amination of 4-Picoline
-
Setup: A flask equipped with a reflux condenser and stirrer is charged with sodium amide (1.2 eq.) and an aprotic solvent like xylene or N,N-dimethylaniline.
-
Reaction: 4-Picoline (1.0 eq.) is added, and the mixture is heated to reflux (typically 140-160 °C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[12]
-
Work-up: The reaction mixture is cooled carefully, and water is added slowly to decompose any unreacted sodium amide.
-
Isolation: The product, 2-amino-4-methylpyridine, can be isolated by steam distillation from the reaction mixture or by solvent extraction after basification. The crude product is then purified by crystallization or distillation.
Alternative, milder multi-step methods are also employed, such as the nitration of a picoline N-oxide followed by catalytic hydrogenation to reduce the nitro group to the desired amine.[14] This approach offers better control and functional group tolerance but requires more synthetic steps.
Conclusion
The synthesis of substituted picolines is a mature field driven by their immense industrial value. The Chichibabin reaction, particularly its modern catalytic variants using zeolites, remains the cornerstone for the large-scale production of the parent picoline isomers. For the creation of fine chemicals and pharmaceutical intermediates, the functionalization of the pre-formed picoline scaffold provides unparalleled versatility. Strategies such as the deprotonation of the activated methyl group and direct amination of the ring are powerful tools for introducing molecular diversity. The continued development of more selective, efficient, and sustainable catalytic methods for both ring synthesis and C-H functionalization will be critical in meeting the future demands of science and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts [yyhx.ciac.jl.cn]
- 9. researchgate.net [researchgate.net]
- 10. Picolinic acid - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. myttex.net [myttex.net]
- 14. irl.umsl.edu [irl.umsl.edu]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-3-bromo-5-nitro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-5-nitro-4-picoline with various aryl- and heteroarylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceutical agents. The presence of the nitro group, a strong electron-withdrawing group, alongside an amino group on the pyridine ring influences the substrate's reactivity, making optimized reaction conditions crucial for successful coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. Its application in the synthesis of biaryl and heteroaryl compounds is of particular importance in drug discovery and development. The substrate, this compound, is a functionalized pyridine derivative with three key substituents that modulate its reactivity. The bromo group at the 3-position serves as the leaving group in the catalytic cycle. The amino group at the 2-position and the nitro group at the 5-position have significant electronic effects on the pyridine ring, making it electron-deficient. This electronic nature can facilitate the oxidative addition step in the Suzuki coupling mechanism.[1]
These application notes provide a comprehensive guide, including optimized reaction parameters, detailed experimental procedures, and expected outcomes based on structurally similar compounds.
Quantitative Data
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes the yields obtained from the coupling of analogous aminobromopyridines with various arylboronic acids. This data serves as a strong indicator of expected yields under similar optimized conditions. The electronic nature of this compound suggests that it should be a suitable substrate for these reactions.
Table 1: Representative Yields for Suzuki Coupling of Analogous Aminobromopyridines
| Arylboronic Acid | Analogous Substrate | Product | Yield (%) | Reference |
| Phenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 5-phenyl-2-methylpyridin-3-amine | 85 | [2] |
| 4-Methylphenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 | [2] |
| 4-Methoxyphenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 | [2] |
| 4-Chlorophenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 | [2] |
| 4-Fluorophenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 | [2] |
| 3-Nitrophenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 2-methyl-5-(3-nitrophenyl)pyridin-3-amine | 75 | [2] |
| Thiophene-2-boronic acid | 5-bromo-2-methylpyridin-3-amine | 2-methyl-5-(thiophen-2-yl)pyridin-3-amine | 72 | [2] |
Note: The yields are based on the coupling of a structurally similar compound and are intended to be representative for the target substrate, this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. The protocol is adapted from established procedures for similar substrates.[2][3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%))
-
Base (e.g., Potassium Phosphate (K₃PO₄) (2.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq))
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water (4:1) or Toluene/water (4:1))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-nitro-3-aryl-4-picoline product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
References
Application Notes: Sonogashira Coupling with 2-Amino-3-bromo-5-nitro-4-picoline
Document ID: AN-SC-A3BNP-2512 Revision: 1.0 For Research Use Only.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, which is catalyzed by a combination of palladium and copper complexes, is renowned for its mild conditions and broad functional group tolerance. Pyridine derivatives are integral scaffolds in medicinal chemistry, and the ability to functionalize them, such as with 2-Amino-3-bromo-5-nitro-4-picoline, is crucial for developing novel therapeutic agents.[2]
This document provides a detailed protocol for the Sonogashira coupling of this compound. The substrate's electron-deficient nature, due to the nitro group, makes it a highly reactive candidate for this transformation.[3][4] The presented methodology is based on established procedures for the coupling of analogous 2-amino-3-bromopyridines and serves as a robust starting point for synthesis and optimization.[1][2][5]
Reaction Scheme
Figure 1. General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Experimental Protocol
This protocol is adapted from the optimized conditions reported for similar 2-amino-3-bromopyridine substrates.[1][2]
Materials and Reagents
-
Substrate: this compound (CAS: 100367-40-6)[6]
-
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene)
-
Palladium Catalyst: Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (CAS: 42196-31-6)[7]
-
Ligand: Triphenylphosphine (PPh₃)
-
Copper Co-catalyst: Copper(I) iodide (CuI) (CAS: 7681-65-4)
-
Base: Triethylamine (Et₃N), anhydrous
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Work-up: Ethyl acetate (EtOAc), Saturated NaCl solution (brine), Anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, Petroleum ether, Ethyl acetate
-
Inert Gas: High-purity nitrogen or argon
Equipment
-
10 mL round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating plate with oil bath
-
Condenser
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) plates and UV lamp for reaction monitoring
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Palladium Catalyst: Palladium(II) trifluoroacetate is a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact.[7][10][11]
-
Copper(I) Iodide: CuI is harmful if swallowed and can cause skin and eye irritation. It is also light-sensitive. Keep the container tightly closed and protected from light.[8][12][13]
-
Solvents & Reagents: DMF is a skin and eye irritant. Triethylamine is flammable and corrosive. Handle all chemicals with care according to their respective Safety Data Sheets (SDS).
Reaction Setup and Procedure (0.5 mmol scale)
-
Flask Preparation: Place a magnetic stir bar into a 10 mL round-bottom flask. Dry the flask thoroughly with a heat gun under a vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Catalyst Loading: Under a positive flow of inert gas, add Palladium(II) trifluoroacetate (4.2 mg, 0.0125 mmol, 2.5 mol%), Triphenylphosphine (6.6 mg, 0.025 mmol, 5.0 mol%), and Copper(I) iodide (4.8 mg, 0.025 mmol, 5.0 mol%) to the flask.[1]
-
Solvent Addition: Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature. The solution should become homogeneous.
-
Reagent Addition: To the stirred catalyst solution, add this compound (123 mg, 0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), and anhydrous triethylamine (1.0 mL).
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 100°C in a pre-heated oil bath.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/petroleum ether mobile phase) until the starting aryl bromide spot is consumed (typically 3-4 hours).[1][2]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 10 mL of saturated NaCl solution.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 2-amino-3-alkynyl-5-nitro-4-picoline product.[2]
Data Presentation
The following table outlines the quantitative data for the protocol based on a 0.5 mmol scale reaction with phenylacetylene as a representative alkyne.
| Component | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |
| This compound | 246.04 | 0.50 | 123 mg | 1.0 | Aryl Halide |
| Phenylacetylene | 102.14 | 0.60 | 61.3 mg (67 µL) | 1.2 | Alkyne |
| Pd(CF₃COO)₂ | 332.45[7] | 0.0125 | 4.2 mg | 0.025 | Palladium Catalyst |
| PPh₃ | 262.29 | 0.025 | 6.6 mg | 0.050 | Ligand |
| CuI | 190.45 | 0.025 | 4.8 mg | 0.050 | Copper Co-catalyst |
| Et₃N | 101.19 | - | 1.0 mL | - | Base |
| DMF | 73.09 | - | 2.0 mL | - | Solvent |
| Reaction Conditions | |||||
| Temperature | - | - | 100 °C | - | - |
| Time | - | - | 3-4 h | - | - |
| Atmosphere | - | - | N₂ or Argon | - | - |
Visualizations
Experimental Workflow
Caption: A flowchart of the Sonogashira coupling experimental workflow.
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. chembk.com [chembk.com]
- 7. Palladium(II) trifluoroacetate 97 42196-31-6 [sigmaaldrich.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. fishersci.com [fishersci.com]
- 10. Palladium(II) trifluoroacetate | C4F6O4Pd | CID 2733347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. samratpharmachem.com [samratpharmachem.com]
- 13. carlroth.com [carlroth.com]
Application Notes and Protocols for 2-Amino-3-bromo-5-nitro-4-picoline as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-nitro-4-picoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a bromine atom, and a nitro group on a picoline scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of a bromine atom at the 3-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, opening pathways for the construction of fused heterocyclic systems. This document provides detailed application notes, experimental protocols, and data for the use of this compound in key synthetic transformations, highlighting its role as a precursor in the development of potential therapeutics, including kinase inhibitors. Notably, the isomeric compound, 2-amino-5-bromo-3-nitro-4-picoline, has been identified as a precursor for a drug candidate in development, underscoring the pharmaceutical relevance of this class of molecules.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of the related compound 2-amino-3-bromo-5-nitropyridine is provided below. These values are expected to be similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrN₃O₂ | [3] |
| Molecular Weight | 218.01 g/mol | [3] |
| Appearance | Beige to orange-brown powder | [4] |
| Purity | ≥99.0% | [4] |
| CAS Number | 15862-31-4 | [3] |
Key Synthetic Applications
This compound is a valuable starting material for a range of chemical transformations, primarily centered around palladium-catalyzed cross-coupling reactions and modifications of the nitro and amino groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The bromine atom at the 3-position of this compound serves as an excellent electrophilic partner for coupling with various boronic acids and esters. This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: The following protocol is a general guideline based on procedures for structurally similar aminobromopyridines and should be optimized for specific substrates.[2][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Based on Analogous Reactions)
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] These data can serve as a benchmark for the expected yields when using this compound.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |
| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | 88 |
| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methylpyridine | 78 |
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of the C-Br bond of this compound with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyridines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Disclaimer: The following protocol is a general guideline based on established procedures for similar bromopyridine substrates and should be optimized for specific amines.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the this compound, palladium source, phosphine ligand, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Based on Analogous Reactions)
The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of 2-amino-5-bromo-4-methylpyridine with various amines.[6] These conditions can serve as a starting point for the amination of this compound.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-18 | High |
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Application in Kinase Inhibitor Synthesis
Substituted aminopyridines derived from this compound are key intermediates in the synthesis of various kinase inhibitors. The subsequent reduction of the nitro group to an amine allows for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.
Targeted Signaling Pathways
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[8] Overexpression of PLK4 is observed in various cancers and is associated with poor prognosis.[8] Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic target.[8][9]
Caption: PLK4 signaling pathway and its inhibition.
The JAK/STAT signaling pathway is a critical communication route from the cell surface to the nucleus, involved in immunity, cell proliferation, and differentiation.[10] Dysregulation of the JAK2/STAT3 signaling pathway is implicated in various cancers and inflammatory diseases.[10]
Caption: JAK/STAT signaling pathway and its inhibition.
Conclusion
This compound is a valuable and versatile synthetic building block with significant potential in the development of novel pharmaceuticals. Its strategic functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides efficient routes to a wide range of substituted aminopyridines. These intermediates are crucial for the synthesis of complex heterocyclic systems, including kinase inhibitors targeting key signaling pathways in cancer and other diseases. The protocols and data presented in these application notes, while based on analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this promising building block and to accelerate the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 2-Amino-3-bromo-5-nitro-4-picoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2-amino-3-bromo-5-nitro-4-picoline. This versatile starting material, a substituted pyridine, offers multiple reaction sites for chemical modification, making it an excellent scaffold for creating diverse compound libraries for drug discovery and development. The methodologies outlined below focus on widely applicable and robust palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to generate C-C and C-N bond formations, respectively.
Introduction
This compound is a key building block in medicinal chemistry.[1][2] Its structure incorporates several key features: a pyridine ring, which is a common motif in pharmaceuticals; a bromine atom, which is amenable to various cross-coupling reactions; an amino group, which can be a site for further functionalization or can influence the electronic properties of the ring; and a nitro group, which is a strong electron-withdrawing group that can also be chemically modified, for instance, through reduction to an amino group.[3] The strategic placement of these functional groups allows for the regioselective synthesis of a wide array of novel derivatives with potential pharmacological activities.[4]
Core Synthetic Strategies
The primary strategies for derivatizing this compound involve leveraging the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, generally enhances the reactivity of the aryl bromide in these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.[7]
Application Note: Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of 2-amino-5-nitro-4-picoline derivatives bearing new aryl or vinyl substituents at the 3-position. The reaction conditions can be adapted for a variety of boronic acids to generate a library of compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or vinylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (2.5 eq.) or Cs₂CO₃ (2.0 eq.).
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).[7] Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).[8]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature of 85-100°C.[8][9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid (R-B(OH)₂) | Base | Catalyst | Solvent | Temp (°C) | Expected Product |
| 1 | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 2-Amino-5-nitro-3-phenyl-4-picoline |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 100 | 2-Amino-3-(4-methoxyphenyl)-5-nitro-4-picoline |
| 3 | 3-Pyridylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 2-Amino-5-nitro-3-(pyridin-3-yl)-4-picoline |
| 4 | Vinylboronic acid pinacol ester | Cs₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 100 | 2-Amino-5-nitro-3-vinyl-4-picoline |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. T[10]his reaction is highly versatile, allowing for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines.
Application Note: Buchwald-Hartwig Amination
This protocol outlines the synthesis of novel N-substituted derivatives of 2-amino-5-nitro-4-picoline. The reaction is suitable for coupling with a diverse set of amines, leading to the generation of compounds with potential applications in medicinal chemistry. Careful selection of the palladium catalyst, phosphine ligand, and base is crucial for achieving high yields.
[11]Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube or vial, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.). 2[11]. Catalyst and Ligand Addition: Add the palladium precursor, such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand, for example, Xantphos, BINAP, or SPhos (0.02-0.10 eq.). 3[10][13]. Solvent Addition and Degassing: Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane. Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature of 90-110°C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine (R¹R²NH) | Base | Catalyst/Ligand | Solvent | Temp (°C) | Expected Product |
| 1 | Morpholine | NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 4-(2-Amino-5-nitro-4-picolin-3-yl)morpholine |
| 2 | Aniline | Cs₂CO₃ | Pd₂(dba)₃ / BINAP | 1,4-Dioxane | 100 | N³-Phenyl-4-methyl-5-nitro-pyridine-2,3-diamine |
| 3 | Benzylamine | NaOtBu | Pd₂(dba)₃ / SPhos | Toluene | 110 | N³-Benzyl-4-methyl-5-nitro-pyridine-2,3-diamine |
| 4 | Piperidine | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | 1,4-Dioxane | 100 | 3-(Piperidin-1-yl)-5-nitro-4-picolin-2-amine |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and efficient pathways to generate diverse libraries of C-C and C-N coupled products. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery to explore the chemical space around this promising scaffold. Further derivatization, such as the reduction of the nitro group, can provide additional avenues for creating structurally complex and potentially bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-BROMO-5-AMINO-4-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for 2-Amino-3-bromo-5-nitro-4-picoline in Medicinal Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
While specific medicinal chemistry applications for 2-Amino-3-bromo-5-nitro-4-picoline are not extensively documented in publicly available literature, a closely related isomer, 2-Amino-5-bromo-3-nitro-4-picoline , has been identified as a key precursor for a drug candidate in development.[1][2] This document will focus on the available data and protocols for this significant isomer, providing insights into its synthesis and potential utility as a building block in medicinal chemistry. The structural similarity suggests that the application notes and protocols for the 5-bromo isomer can serve as a valuable reference for researchers investigating the 3-bromo analogue.
The strategic placement of amino, bromo, and nitro groups on the picoline scaffold makes these compounds versatile intermediates in the synthesis of complex heterocyclic systems, which are of significant interest in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of the related compound, 2-Amino-5-bromo-3-nitro-4-picoline, is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrN₃O₂ | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
Synthesis of 2-Amino-5-bromo-3-nitro-4-picoline
An efficient and regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline has been developed, highlighting its importance as a drug precursor.[1][2] The synthetic strategy utilizes the 2-nitramino functionality as a protecting group and a directional handle to achieve the desired regioselectivity.
Experimental Workflow for the Synthesis of 2-Amino-5-bromo-3-nitro-4-picoline
Caption: Synthetic workflow for 2-Amino-5-bromo-3-nitro-4-picoline.
Detailed Experimental Protocol
Preparation of 2-Amino-5-bromo-3-nitro-4-picoline:
This protocol is adapted from a published efficient synthesis method.[1]
Materials:
-
5-Bromo-2-nitramino-4-picoline
-
Sulfuric acid (concentrated)
-
Ice
-
250 mL single-necked round-bottomed flask
-
Internal thermocouple probe
-
Stirrer
Procedure:
-
To a 250 mL single-necked round-bottomed flask equipped with an internal thermocouple probe, add 72 mL of sulfuric acid.
-
Maintain the temperature of the sulfuric acid between 0 and 5 °C using an external cooling bath.
-
Slowly add 11.28 g (0.0486 mol) of 5-Bromo-2-nitramino-4-picoline to the cooled sulfuric acid over a period of 20 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 20 minutes at 0–5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Slowly pour the reaction mixture into 300 g of wet ice with stirring.
-
Continue stirring the resulting mixture for an additional 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Medicinal Chemistry Applications
As a precursor to a drug candidate, 2-Amino-5-bromo-3-nitro-4-picoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic activity. The presence of multiple functional groups allows for a variety of chemical transformations.
Potential Synthetic Transformations
The functional groups of 2-Amino-5-bromo-3-nitro-4-picoline offer several handles for further chemical modifications, which is a key aspect of its utility in medicinal chemistry.
Caption: Potential synthetic transformations of the title compound's isomer.
Biological Activity and Signaling Pathways
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates a generalized signaling pathway that could be targeted by inhibitors derived from substituted picolines, such as PLK4 inhibitors.
Caption: Generalized PLK4 signaling pathway and point of inhibition.
Conclusion
While direct applications of this compound in medicinal chemistry are not well-documented, the available information on its isomer, 2-Amino-5-bromo-3-nitro-4-picoline, underscores the potential of this class of compounds as valuable synthetic intermediates. The detailed synthetic protocols and the exploration of potential downstream applications provide a solid foundation for researchers and drug development professionals interested in utilizing these versatile building blocks for the discovery of novel therapeutics, particularly in the area of kinase inhibition. Further research into the specific properties and reactivity of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
Application Notes and Protocols for the Development of Kinase Inhibitors Using 2-Amino-3-bromo-5-nitro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. Heterocyclic scaffolds form the core of many successful kinase inhibitors, providing a rigid framework for orienting functional groups that interact with the ATP-binding site of the kinase.
2-Amino-3-bromo-5-nitro-4-picoline is a highly functionalized pyridine derivative that serves as a versatile starting material for the synthesis of diverse heterocyclic compounds with potential as kinase inhibitors. Its three distinct functional groups—an amino group, a bromo substituent, and a nitro group—offer multiple points for chemical modification, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the construction of the imidazo[4,5-b]pyridine scaffold, a known bioisostere of the purine core of ATP.
Synthetic Strategies
The primary synthetic utility of this compound lies in its conversion to a 2,3,4-trisubstituted pyridine, which can then be cyclized to form the imidazo[4,5-b]pyridine core. The key transformations involve leveraging the bromo and nitro functionalities for diversification, followed by reduction of the nitro group and subsequent cyclization. The amino group at the 2-position is crucial for the final ring-closing step.
The bromine atom at the 3-position can be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which can be tailored to target the specific sub-pockets of the kinase active site.
Following the diversification at the 3-position, the nitro group at the 5-position is reduced to an amino group, yielding a 2,5-diamino-3-substituted-4-picoline intermediate. This intermediate is then cyclized with an appropriate one-carbon synthon (e.g., an aldehyde or a carboxylic acid derivative) to construct the fused imidazole ring, affording the final imidazo[4,5-b]pyridine scaffold.
Below is a generalized workflow for the synthesis of kinase inhibitors from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a substituent at the 3-position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-amino-3-aryl-5-nitro-4-picoline derivative.
Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound to introduce a nitrogen-based substituent at the 3-position.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and cesium carbonate to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the 2-amino-3-(substituted-amino)-5-nitro-4-picoline derivative.
Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amino group, a key step in preparing for the cyclization to the imidazo[4,5-b]pyridine core.
Materials:
-
2-Amino-3-(aryl/amino)-5-nitro-4-picoline derivative (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the 2-amino-3-(aryl/amino)-5-nitro-4-picoline derivative and ammonium chloride.
-
Add a 4:1 mixture of ethanol and water.
-
Heat the mixture to reflux and add iron powder portion-wise over 30 minutes.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diamino-3-(aryl/amino)-4-picoline derivative, which can often be used in the next step without further purification.
Cyclization to the Imidazo[4,5-b]pyridine Core
This protocol outlines the final cyclization step to form the desired imidazo[4,5-b]pyridine scaffold.
Materials:
-
2,5-Diamino-3-(aryl/amino)-4-picoline derivative (1.0 eq)
-
Triethyl orthoformate (for unsubstituted imidazole) or an aldehyde (R-CHO) (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 2,5-diamino-3-(aryl/amino)-4-picoline derivative and ethanol.
-
Add triethyl orthoformate (or the aldehyde) and a catalytic amount of p-TSA.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain the final imidazo[4,5-b]pyridine-based kinase inhibitor.
Data Presentation: Representative Kinase Inhibitory Activity
While specific kinase inhibition data for compounds derived directly from this compound is not publicly available, the following table presents representative data for a series of pyrazolo[3,4-g]isoquinoline-based kinase inhibitors, which share a similar nitro-substituted heterocyclic core.[1] This data illustrates the typical format for presenting the inhibitory potency (IC₅₀ values) of novel compounds against a panel of kinases.
| Compound | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| 1b | 57 | 71 | - | 681 |
| 1c | 66 | 166 | 1114 | 428 |
| 2a | 127 | 296 | 600 | 430 |
| 2b | 112 | 548 | 273 | 578 |
| 2c | 62 | - | 564 | 250 |
Data is for pyrazolo[3,4-g]isoquinoline derivatives and is presented for illustrative purposes.[1]
Targeted Signaling Pathways
Kinase inhibitors developed from scaffolds such as imidazo[4,5-b]pyridines often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Inhibitors targeting kinases within this pathway, such as PI3K, Akt, or mTOR, can block downstream signaling, leading to reduced cell growth, proliferation, and survival. The imidazo[4,5-b]pyridine scaffold can be elaborated to generate inhibitors that target the ATP-binding sites of these kinases.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and strategies presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold. The ability to readily perform cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.
References
Synthetic Routes to Bioactive Molecules via 2-Amino-3-bromo-5-nitro-4-picoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Amino-3-bromo-5-nitro-4-picoline as a key starting material in the synthesis of bioactive molecules. This versatile building block is particularly valuable in the construction of heterocyclic scaffolds, such as imidazo[1,5-a]pyridines, which are prominent in the development of kinase inhibitors and other therapeutic agents.
Introduction
This compound is a strategically functionalized pyridine derivative that serves as a crucial intermediate in the synthesis of complex, biologically active compounds. Its unique arrangement of amino, bromo, nitro, and methyl groups on the picoline core allows for a variety of chemical transformations, making it an attractive starting point for the construction of diverse molecular architectures. Notably, this compound has been identified as a precursor for a drug candidate in development, highlighting its significance in medicinal chemistry.[1][2] The primary application of this intermediate lies in the synthesis of fused heterocyclic systems, particularly imidazo[1,5-a]pyridines, which are known to exhibit a range of biological activities, including kinase inhibition.
Key Synthetic Transformations and Applications
The chemical versatility of this compound allows for its participation in several key synthetic reactions to build complex bioactive molecules. The primary synthetic strategy involves the sequential modification of its functional groups to construct the desired heterocyclic core. A general and effective synthetic pathway to a key intermediate, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, has been developed, which can be further elaborated into various bioactive compounds.
A common transformation involves the diazotization of the 2-amino group, followed by substitution, for instance, with a methoxy group. This transformation is a critical step in modifying the electronic properties of the pyridine ring and enabling subsequent reactions.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound.
Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This protocol details the conversion of this compound to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a key intermediate for further diversification.
Materials:
-
This compound
-
Methanol
-
Acetyl chloride
-
t-Butyl nitrite
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Under an inert gas atmosphere, charge a reaction vessel with methanol and cool to approximately 0°C with gentle agitation.
-
Slowly add acetyl chloride to the cooled methanol. Allow the exothermic reaction to subside, and continue to agitate for 10 minutes.
-
At 0°C, add this compound to the reaction mixture.
-
Add t-butyl nitrite at a rate that maintains the temperature below 5°C. A slight evolution of nitrogen gas may be observed.
-
After the addition is complete, remove the cooling and allow the reaction mixture to warm to 25°C over approximately 30 minutes.
-
Stir the mixture at 25°C for 3-4 hours. The reaction progress can be monitored by HPLC.
-
Once the reaction is complete (typically after about 5 hours), concentrate the reaction mixture in vacuo to approximately half of its original volume.
-
Add water to precipitate the product.
-
Add saturated sodium bicarbonate solution with good agitation to neutralize any remaining acid and dissolve impurities.
-
Collect the precipitated product by filtration, wash with water, and dry under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.
Quantitative Data:
| Starting Material | Product | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Methanol, Acetyl chloride, t-Butyl nitrite | 0-25 | 5 | Not specified in the provided context |
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations and logical workflows for the utilization of this compound in the synthesis of bioactive molecules.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3-bromo-5-nitro-4-picoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2-amino-3-bromo-5-nitro-4-picoline, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthetic strategy focuses on a two-step process commencing with the regioselective bromination of commercially available 2-amino-4-methylpyridine, followed by a controlled nitration to yield the target compound. This approach is designed for high yield and purity, making it suitable for large-scale production. Additionally, this guide explores the utility of this compound derivatives as kinase inhibitors in oncological research, with a focus on their role in modulating key signaling pathways.
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug discovery. Among them, this compound serves as a versatile building block, offering multiple reaction sites for further chemical modifications.[1][2] The strategic placement of the amino, bromo, and nitro groups allows for a diverse range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and reduction of the nitro group to an amine, enabling the synthesis of complex heterocyclic systems.[2] Derivatives of this compound have shown significant potential as kinase inhibitors, a major class of therapeutic agents for diseases such as cancer.[3][4]
This application note provides a comprehensive guide for the large-scale synthesis of this compound and highlights the application of its derivatives in targeting cellular signaling pathways.
Synthetic Workflow
The large-scale synthesis of this compound can be efficiently achieved through a two-step process starting from 2-amino-4-methylpyridine. The workflow is designed to be robust and scalable.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is adapted for large-scale synthesis and focuses on the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[5][6]
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, dropping funnel, and temperature control
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1.0 kg (9.25 mol) of 2-amino-4-methylpyridine in 5.0 L of DMF.
-
Cooling: Cool the solution to 0-5 °C using an ice bath or a chiller.
-
Addition of Brominating Agent: Prepare a solution of 1.65 kg (9.25 mol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 2-3 hours, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the complete addition of NBS, allow the reaction mixture to warm to 20 °C and stir for an additional 8-10 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 20 L of water. A brown solid will precipitate.
-
Purification: Filter the precipitated solid and wash it thoroughly with water. The crude product is then washed with 5.5 L of acetonitrile to remove impurities.[6]
-
Drying: Filter the solid again and dry it in a vacuum oven at 50-60 °C to a constant weight to obtain the final product, 2-amino-5-bromo-4-methylpyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine (1.0 kg) | [5][6] |
| Brominating Agent | N-Bromosuccinimide (1.65 kg) | [5][6] |
| Solvent | N,N-Dimethylformamide (DMF) | [5][6] |
| Reaction Temperature | 0-20 °C | [5][6] |
| Reaction Time | 8-10 hours | [5][6] |
| Expected Yield | ~80% (1.4 kg) | [6] |
| Appearance | Brown solid | [6] |
Step 2: Synthesis of this compound
This protocol details the nitration of 2-amino-5-bromo-4-methylpyridine to yield the final product.
Materials and Reagents:
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
Equipment:
-
Reaction vessel with mechanical stirrer, dropping funnel, and temperature control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a reaction vessel, carefully add 1.4 kg (7.48 mol) of 2-amino-5-bromo-4-methylpyridine to 7.0 L of concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C.
-
Nitrating Mixture Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.
-
Warming: Slowly warm the reaction to room temperature and continue to stir overnight.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum at 60 °C overnight to obtain high-purity this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromo-4-methylpyridine (1.4 kg) | General nitration procedure[7] |
| Nitrating Agent | Concentrated Nitric Acid in Sulfuric Acid | General nitration procedure[7] |
| Reaction Temperature | 0-20 °C | General nitration procedure[7] |
| Reaction Time | Overnight | General nitration procedure[7] |
| Expected Yield | High | [7] |
| Appearance | Colorless or light yellow crystals | [8] |
Application in Drug Discovery: Kinase Inhibitors
Derivatives of this compound are valuable scaffolds for the synthesis of kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[4] These derivatives can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[4][9]
Targeting the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in this pathway are common in many cancers. Kinase inhibitors derived from this compound can be developed to target components of this pathway, such as MEK or ERK, to block aberrant signaling and inhibit tumor growth.[4]
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a kinase inhibitor.
Conclusion
The synthetic protocols outlined in this document provide a reliable and scalable method for the production of this compound. The high yield and purity of the final product make it an excellent starting material for the synthesis of a wide range of derivatives for applications in drug discovery and agrochemical development. The demonstrated utility of these derivatives as kinase inhibitors highlights their potential for the development of novel therapeutics targeting critical cellular signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for the Quantification of 2-Amino-3-bromo-5-nitro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-nitro-4-picoline is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration must be precisely controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3] These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and robust method for such compounds. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented.
The protocols are designed to be adapted for routine quality control, stability testing, and research applications. While a specific validated method for this exact analyte is not widely published, the following protocols are based on established methods for structurally similar compounds, such as other substituted aminobromopyridines.[3][4][5]
Analyte Physicochemical Properties
A comprehensive understanding of the analyte's properties is crucial for method development. The table below summarizes key properties, derived from data for the closely related isomer, 2-Amino-5-bromo-3-nitro-4-picoline.
| Property | Value / Description | Reference |
| IUPAC Name | 2-Amino-3-bromo-5-nitro-4-methylpyridine | N/A |
| Molecular Formula | C₆H₆BrN₃O₂ | [6] |
| Molecular Weight | 232.03 g/mol | [6] |
| Appearance | Colorless or light yellow crystalline powder | [6] |
| Melting Point | Approx. 160-165 °C | [6] |
| Solubility | Soluble in organic solvents (methanol, ethanol, chloroform); almost insoluble in water. | [6] |
| Structural Formula | N/A |
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC is the preferred method for quantifying this compound due to its high resolution, sensitivity, and quantitative accuracy for substituted pyridine compounds.[3]
Experimental Protocol: HPLC-UV
This protocol is adapted from a method for 2-Amino-5-bromo-4-methylpyridine.[3]
3.1.1 Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min): 0, %B: 10Time (min): 20, %B: 90Time (min): 25, %B: 90Time (min): 26, %B: 10Time (min): 30, %B: 10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λ-max if determined) |
| Injection Volume | 10 µL |
3.1.2 Reagent and Sample Preparation
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution can be further diluted to prepare calibration standards.
-
Sample Solution: Accurately weigh a quantity of the sample under investigation and dissolve it in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).
3.1.3 Analysis Workflow
The general workflow for sample analysis using the HPLC method is depicted below.
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[7] Validation should be performed according to ICH Q2(R1) guidelines and includes the parameters summarized below.[8]
| Parameter | Acceptance Criteria | Example Protocol |
| Specificity | The analyte peak should be free of interference from blank/placebo components. Peak purity should pass. | Analyze blank, placebo, and spiked samples. Use a photodiode array (PDA) detector to assess peak purity. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Prepare at least five concentrations across the range (e.g., 80-120% of test concentration). Plot peak area vs. concentration.[8][9] |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[10] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: Analyze six replicate samples at 100% concentration.Intermediate: Repeat on a different day with a different analyst or instrument.[8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Determined by injecting progressively dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve.[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[9] |
| System Suitability | Tailing factor ≤ 1.5Theoretical plates ≥ 2000RSD for replicate injections ≤ 2.0% | Inject a standard solution five or six times before starting the analytical run.[3] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the separation and identification of volatile and thermally stable compounds.[4] For a polar compound like this compound, derivatization of the amino group may be required to improve volatility and peak shape.
Experimental Protocol: GC-MS
This protocol provides a starting point for method development.
4.1.1 Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole) |
| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Injector | Split/Splitless Inlet, 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold 2 minRamp: 10 °C/min to 280 °C, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification |
4.1.2 Sample Preparation and Derivatization (If Required)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Derivatization (Example): To the sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes to convert the -NH₂ group to -N(Si(CH₃)₃)₂. Optimize reaction conditions as needed.
Analytical Method Selection Framework
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for purity testing, impurity profiling, or routine quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chembk.com [chembk.com]
- 7. emerypharma.com [emerypharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. wjarr.com [wjarr.com]
- 10. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with Substituted Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low to No Yield
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a substituted pyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a frequent challenge, particularly with pyridine substrates. The issues often stem from catalyst inhibition, the low reactivity of the pyridine halide, or instability of the boronic acid partner. A systematic evaluation of each reaction component is crucial for identifying and resolving the problem.
Primary Causes & Troubleshooting Steps:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation that halts the catalytic cycle.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4][5] These ligands can shield the palladium center and promote the desired catalytic steps.[6] Consider using a pre-formed palladium precatalyst to ensure the active catalytic species is present.[7] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome partial inhibition.[1]
-
-
Low Reactivity of the Pyridine Halide: The strength of the carbon-halide bond significantly impacts the oxidative addition step, which is often rate-limiting. Chloropyridines are notably less reactive than their bromo or iodo counterparts due to the strong C-Cl bond.[5][8] Additionally, electron-donating groups on the pyridine ring can decrease the reactivity of the C-X bond.[1]
-
Solution: For less reactive halides like chlorides, a more active catalyst system is essential. Buchwald-type ligands are highly recommended.[5] Increasing the reaction temperature (typically 80-120 °C) can also provide the necessary energy to overcome the activation barrier for oxidative addition.[5][9]
-
-
Ineffective Base or Solvent System: The base is critical for activating the boronic acid in the transmetalation step, and the solvent must dissolve all reactants and support the catalytic cycle.[5][10]
-
Solution: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[5][11] Note that anhydrous K₃PO₄ may require a small amount of water to be effective.[11][12] Ensure your solvent system (e.g., dioxane, DMF, toluene/water) fully dissolves all starting materials.[1][9]
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation and promote side reactions.[5][9]
Issue 2: Prominent Side Reactions
Q2: My reaction is producing significant byproducts. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most common are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond.[1] Pyridylboronic acids are particularly susceptible to this side reaction.[4][11]
-
How to Minimize:
-
Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are more stable towards hydrolysis than boronic acids.[1][7][11] MIDA boronates offer a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[7]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.[1][11]
-
Optimize Base and Temperature: A milder base or lower reaction temperature can sometimes reduce the rate of protodeboronation.[11]
-
-
-
Homocoupling: This side reaction leads to the formation of bipyridyl or biaryl impurities from the coupling of two boronic acid molecules. It is often exacerbated by the presence of oxygen.[11]
-
How to Minimize:
-
Rigorous Degassing: Thoroughly remove dissolved oxygen from the reaction mixture and maintain an inert atmosphere.[7][11] This is the most critical step to prevent homocoupling.[9]
-
Optimize Catalyst System: The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.[7]
-
-
-
Dehalogenation: The starting pyridine halide is reduced to the corresponding pyridine. This can occur if a hydride source is present.[1][2]
Issue 3: Challenges with Specific Pyridine Isomers
Q3: My Suzuki coupling works for some substituted pyridines but fails for others, especially 2-substituted pyridines. Why is this and how can I address it?
A3: This is often referred to as the "2-pyridyl problem".[4] The proximity of the nitrogen atom to the reaction site in 2-halopyridines or 2-pyridylboronic acids presents unique challenges.
-
For 2-Halopyridines: The nitrogen atom can chelate to the palladium center after oxidative addition, forming a stable intermediate that can be reluctant to proceed through the rest of the catalytic cycle.
-
Solution: As with general catalyst inhibition, the use of bulky, electron-rich ligands (e.g., SPhos, XPhos) is highly recommended. These ligands can disrupt the unwanted chelation and promote the subsequent steps of the reaction.[5]
-
-
For 2-Pyridylboronic Acids: These reagents are notoriously unstable and prone to rapid protodeboronation.[4][13]
Data Presentation: Reaction Condition Optimization
The following tables summarize common starting points for optimizing your Suzuki reaction with pyridine substrates.
Table 1: Recommended Catalyst & Ligand Systems
| Palladium Source | Ligand | Mol % (Pd/Ligand) | Typical Performance for Pyridine Couplings | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 / 4-10 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[9] |
| Pd₂(dba)₃ | SPhos | 1-3 / 2-6 | High | Bulky, electron-rich ligand; excellent for challenging heteroaryl couplings.[5][9] |
| Pd₂(dba)₃ | XPhos | 1-3 / 2-6 | High | Similar to SPhos, highly effective for activating C-Cl bonds.[4][5] |
| PdCl₂(dppf) | None | 2-5 | Moderate to High | A robust, general catalyst, but may be less effective for the most challenging substrates.[15] |
| Pd(PEPPSI)-IPr | None (NHC Ligand) | 1-3 | High | N-Heterocyclic Carbene (NHC) precatalyst, highly active for coupling chlorides.[8] |
Table 2: Common Base & Solvent Combinations
| Base | Equivalents | Solvent System | General Efficacy | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane or Toluene | High | A strong, effective base. Anhydrous form may require a small amount of water.[8][11] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O or Dioxane/H₂O | Moderate to High | A common and cost-effective choice.[9] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane or DMF | High | Often used for difficult couplings due to its high solubility and basicity.[9] |
| Na₂CO₃ | 2.0 - 3.0 | DMF or Dioxane/H₂O | Moderate to High | A standard, reliable base.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Halide
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
Pyridyl halide (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the pyridyl halide, boronic acid/ester, base, palladium catalyst, and ligand.[8]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the degassed solvent via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8]
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[8][9]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.[8]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram provides a logical workflow for troubleshooting low-yielding Suzuki reactions with pyridine substrates.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the catalytic cycle, highlighting potential issues when using pyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-3-bromo-5-nitro-4-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-bromo-5-nitro-4-picoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The primary synthetic strategies involve the sequential bromination and nitration of a 2-amino-4-picoline derivative. The order of these steps is crucial and can significantly impact the regioselectivity and overall yield. The two main routes are:
-
Route A: Nitration of 2-amino-4-methylpyridine followed by bromination.
-
Route B: Bromination of 2-amino-4-methylpyridine followed by nitration. This route often involves blocking the 5-position with a halogen to direct the nitration to the 3-position.[1] An alternative approach utilizes a 2-nitramino intermediate as a protecting and directing group to achieve a regioselective synthesis.[2][3]
Q2: What are the typical impurities encountered during the synthesis?
A2: Common impurities include positional isomers formed during nitration and bromination steps. For instance, during the nitration of 2-amino-4-methylpyridine, the 3-nitro isomer can form alongside the desired 5-nitro product.[4] Bromination can lead to the formation of dibrominated byproducts, such as 2-amino-3,5-dibromopyridine.[1] Unreacted starting materials and byproducts from side reactions are also potential impurities.
Q3: What purification methods are effective for this compound?
A3: Purification is often challenging due to the presence of closely related isomers. Common techniques include:
-
Recrystallization: This is a primary method for purifying the final product and intermediates. Solvents like ethanol, ethyl methyl ketone, or solvent mixtures can be effective.[5][6]
-
Column Chromatography: Silica gel chromatography is used to separate the desired product from isomers and other impurities.[5][7] A typical mobile phase would be a mixture of petroleum ether and ethyl acetate.[7]
-
Washing: Washing the crude product with specific solvents can remove certain impurities. For example, hot petroleum ether can be used to remove 2-amino-3,5-dibromopyridine from 2-amino-5-bromopyridine.[6]
Q4: What are the recommended storage conditions for the final compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Nitration Step (Synthesis of 2-Amino-4-methyl-5-nitropyridine)
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Nitrating Agent or Conditions | The choice of nitrating agent and reaction temperature is critical to minimize the formation of unwanted isomers.[4] A mixture of concentrated sulfuric acid and nitric acid is commonly used.[4] |
| Suboptimal Reaction Temperature | Maintain a low temperature (e.g., 5-20°C) during the addition of the nitrating mixture to control the exothermic reaction and improve regioselectivity.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature after the initial addition. |
Issue 2: Formation of Dibrominated Byproducts During Bromination
| Potential Cause | Troubleshooting Suggestion |
| Excess Brominating Agent | Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide - NBS) to favor monobromination.[8] Using molecular bromine can sometimes lead to the formation of dibromides.[1] |
| Reaction Conditions Favoring Over-Bromination | The choice of solvent and temperature can influence the outcome. Performing the reaction at a controlled temperature (e.g., 0-20°C) can help minimize side reactions.[8] |
| Inefficient Purification | Dibrominated byproducts can sometimes be removed by washing the crude product with a suitable solvent like ligroin or petroleum ether before further purification.[1][6] |
Issue 3: Difficulty in Separating Positional Isomers
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Isomers | Isomers often have very similar polarities, making separation by column chromatography challenging. Optimize the mobile phase composition for column chromatography by testing various solvent systems with TLC. A gradual increase in polarity may be necessary.[5] |
| Co-crystallization | During recrystallization, unwanted isomers may co-crystallize with the desired product. Try different recrystallization solvents or solvent mixtures to improve the selectivity of crystallization.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
This protocol is based on the nitration of 2-amino-4-methylpyridine.
Materials:
-
2-amino-4-methylpyridine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Crushed ice
-
Concentrated ammonia solution
Procedure:
-
In a flask, dissolve 5.80 g (53.6 mmol) of 4-methyl-2-aminopyridine in 8 mL of concentrated sulfuric acid.
-
Prepare a nitrating mixture by slowly adding 4.05 mL (91 mmol) of concentrated nitric acid to 8 mL of concentrated sulfuric acid, keeping the temperature between 5-20°C.
-
Slowly add the nitrating mixture to the solution of 4-methyl-2-aminopyridine, maintaining the temperature between 5-20°C.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 50°C and continue stirring for 7 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Neutralize the solution to pH 9 with concentrated ammonia solution.
-
Filter the precipitate and purify by column chromatography (petroleum ether: ethyl acetate = 3:1) to obtain 4-methyl-5-nitro-2-aminopyridine.[7] A reported yield for this step is 18%.[7]
Protocol 2: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol utilizes N-Bromosuccinimide (NBS) for selective bromination.
Materials:
-
2-amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Acetonitrile
Procedure:
-
Dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF in a three-neck round-bottom flask and cool in an ice bath.
-
Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, maintaining the temperature.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into water, which will cause a brown solid to precipitate.
-
Filter the solid and wash it thoroughly with water.
-
Dry the collected solid and then wash with acetonitrile for purification.[8]
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Yield | Reference |
| Nitration | 2-amino-4-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 18% | [7] |
| Diazotization/Bromination | 4-methyl-5-nitro-2-aminopyridine | t-butyl nitrite, CuBr | 17% | [7] |
| Bromination | 2-aminopyridine | Bromine, Acetic Acid | 62-67% | [6] |
| Nitration | 2-amino-5-bromopyridine | H₂SO₄, HNO₃ | 78-85% | [6] |
| Bromination | 2-aminopyridine | NBS, Acetone | 95.0% | [9] |
| Reduction | 2-bromo-4-methyl-5-nitropyridine | Fe, NH₄Cl, HCl | 97.4% | [10] |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijssst.info [ijssst.info]
- 10. 2-BROMO-5-AMINO-4-PICOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Amino-3-bromo-5-nitro-4-picoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2-Amino-3-bromo-5-nitro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often include positional isomers formed during nitration and bromination steps. Unreacted starting materials and byproducts from side reactions, such as di-brominated species, are also potential impurities that can complicate purification.[1][2][3] The primary challenge is often the separation of these structurally similar compounds.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound and structurally related compounds are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the required final purity.
Q3: Which solvent systems are recommended for recrystallization?
A3: For compounds with similar polarity, such as 2-amino-5-bromo-3-nitropyridine, polar solvents have proven effective. Ethyl methyl ketone and ethanol, or aqueous ethanol solutions (e.g., 90% ethanol), are excellent starting points for solvent screening.[2][4]
Q4: What is a suitable mobile phase for silica gel column chromatography?
A4: A gradient of petroleum ether (or hexanes) and ethyl acetate is typically effective for purifying substituted nitropyridines.[5][6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent and conditions should be determined on a small scale first.
Objective: To purify crude this compound to high purity by removing insoluble and partially soluble impurities.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethyl methyl ketone or 90% ethanol)[2][4]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Activated carbon (optional)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures to find a suitable one (dissolves when hot, crystallizes when cold).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling for extended periods.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from closely related isomers and other impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[6]
-
Solvents for mobile phase (e.g., petroleum ether, ethyl acetate)[6]
-
Chromatography column
-
Sand and cotton or glass wool[6]
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop an optimal mobile phase using TLC. Test various ratios of petroleum ether and ethyl acetate. The ideal system will show good separation between the product spot (target Rf ~0.2-0.3) and impurities.[6]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Add a layer of sand on top of the silica bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often improves resolution.[6]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[6]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recrystallization Conditions for Structurally Similar Compounds
| Compound | Solvent System | Yield | Purity | Reference |
| 2-amino-5-bromo-3-nitropyridine | Ethyl methyl ketone | - | High (yellow needles) | [4] |
| 2-amino-5-bromopyridine | 90% Ethanol | 95.0% | 97.0% | [2] |
Table 2: Column Chromatography Conditions for Structurally Similar Compounds
| Compound | Adsorbent | Mobile Phase (v/v) | Yield | Reference |
| 2-Bromo-5-nitro-4-picoline | Silica Gel | Petroleum ether: Ethyl acetate (3:1) | 18% | [5] |
| 2-bromo-4-methyl-5-nitropyridine | Silica Gel | Petroleum ether: Ethyl acetate (10:1) | 17% | [5] |
| 2-amino-3,5-dibromopyridine | Silica Gel | Petroleum ether: Ethyl acetate (10:1) | - | [2] |
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Lower the temperature at which crystallization begins. Use a slower cooling rate. Add a small amount of the primary "good" solvent if using a mixed-solvent system.[1] |
| Poor or no crystal formation upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use only a minimal amount of ice-cold solvent to wash the crystals. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots (overlapping bands). | The mobile phase is too polar, causing compounds to elute too quickly. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate). Ensure the column is not overloaded with the crude sample.[1] |
| Streaking or tailing of the compound on the column/TLC. | The compound may be interacting too strongly with the acidic silica gel. The sample is overloaded. | Add a small amount of a modifier, like triethylamine (~0.1-1%), to the mobile phase to neutralize active sites on the silica. Ensure the sample is not loaded in too concentrated a band.[1] |
| Cracked or channeled silica gel bed. | The column was packed improperly or ran dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed. |
Visualized Workflows
Caption: Logical workflow for selecting a purification method.
Caption: Step-by-step workflow for column chromatography.
References
identifying side products in the synthesis of 2-Amino-3-bromo-5-nitro-4-picoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-bromo-5-nitro-4-picoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound and what are the key reaction steps?
The most common synthetic approach for this compound starts from the commercially available 2-Amino-4-methylpyridine. The synthesis involves two key electrophilic substitution reactions: bromination and nitration. The order of these steps is crucial for directing the substituents to the desired positions on the pyridine ring. A typical route involves the bromination of 2-Amino-4-methylpyridine to form 2-Amino-3-bromo-4-methylpyridine, followed by nitration to yield the final product.
Q2: I am observing multiple spots on my TLC plate after the bromination of 2-Amino-4-methylpyridine. What are the likely side products?
During the bromination of 2-Amino-4-methylpyridine, several side products can form, leading to a complex reaction mixture. The most common side products are:
-
2-Amino-5-bromo-4-methylpyridine: This is a common isomeric byproduct. The amino group at the 2-position strongly directs electrophilic substitution to the 5-position (para-position).
-
2-Amino-3,5-dibromo-4-methylpyridine: Over-bromination can lead to the formation of this di-substituted product, especially if an excess of the brominating agent is used or if the reaction temperature is not carefully controlled.
To minimize the formation of these side products, it is recommended to use a mild and selective brominating agent like N-Bromosuccinimide (NBS) and to maintain a low reaction temperature.
Q3: My nitration step is producing a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro product?
The nitration of 2-Amino-3-bromo-4-methylpyridine can yield isomeric nitro-substituted products. The primary directing influence is the amino group, which activates the pyridine ring for electrophilic substitution, primarily at the 5-position. However, the formation of other isomers is possible.
To enhance the regioselectivity for the 5-nitro isomer:
-
Control the Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product.
-
Choice of Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is commonly used. The precise conditions, including the ratio of acids and reaction time, should be carefully optimized.
-
Protecting Groups: In some cases, a protecting group can be employed to block certain positions on the pyridine ring, thereby directing the nitration to the desired position. However, this adds extra steps to the synthesis.
Q4: I am having difficulty purifying the final product from the side products. What are the recommended purification methods?
Purification of this compound from isomeric and di-substituted side products can be challenging due to their similar polarities. The following methods can be employed:
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.
-
Recrystallization: If a significant amount of a single impurity is present, recrystallization from a suitable solvent or solvent mixture may be effective.
-
Preparative TLC or HPLC: For small-scale purification or for obtaining highly pure material, preparative thin-layer chromatography or high-performance liquid chromatography can be used.
Q5: What are the potential safety hazards I should be aware of during this synthesis?
The synthesis of this compound involves several hazardous reagents and conditions:
-
Brominating Agents: Bromine and N-Bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Nitrating Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. The nitration reaction is exothermic and can run away if not properly controlled. Always add the nitrating agent slowly and with efficient cooling.
-
Solvents: Many organic solvents used in the synthesis and purification are flammable and may be toxic. Ensure proper ventilation and avoid sources of ignition.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Data Presentation
The following table summarizes the key characteristics of the desired product and potential side products to aid in their identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| This compound | C₆H₆BrN₃O₂ | 232.03 | Desired product. |
| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | Isomeric bromination byproduct; lacks the nitro group. |
| 2-Amino-3,5-dibromo-4-methylpyridine | C₆H₆Br₂N₂ | 265.94 | Di-brominated byproduct; higher molecular weight. |
| 2-Amino-3-bromo-4-methyl-x-nitropyridine | C₆H₆BrN₃O₂ | 232.03 | Isomeric nitration byproducts (e.g., 6-nitro); may have different spectroscopic data (NMR, IR) and chromatographic behavior. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Step 1: Bromination of 2-Amino-4-methylpyridine
-
Dissolve 2-Amino-4-methylpyridine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the cooled solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-Amino-3-bromo-4-methylpyridine.
Step 2: Nitration of 2-Amino-3-bromo-4-methylpyridine
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Slowly add the purified 2-Amino-3-bromo-4-methylpyridine to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the picoline derivative, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional period, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential side products.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling of Halopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of halopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the palladium-catalyzed cross-coupling of halopyridines.
Issue 1: Low to No Product Yield
Q1: I am observing very low to no yield in my cross-coupling reaction with a halopyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation, especially with less reactive halopyridines like chloropyridines, is a common challenge.[1] This is often due to the strong Carbon-Halogen (C-X) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Activity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-X bond, particularly the C-Cl bond.[1]
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient for less reactive halopyridines.[1] Consider switching to a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[1][2] These ligands promote the formation of the active monoligated palladium(0) species.[1]
-
-
Base Selection: The base is critical for the transmetalation step.[1][3] Its strength, solubility, and steric properties can significantly impact the reaction outcome.
-
Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For base-sensitive substrates, weaker bases like potassium fluoride (KF) might be beneficial, though this could lower the reaction rate.[3]
-
-
Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.[1]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, especially with challenging substrates.
-
Degassing: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[1][3]
-
Recommendation: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
Issue 2: Significant Dehalogenation of the Halopyridine Starting Material
Q2: My reaction is producing a significant amount of the dehalogenated pyridine byproduct instead of the desired cross-coupled product. What causes this and how can I minimize it?
A2: Dehalogenation is a common side reaction where the halogen on the pyridine ring is replaced by a hydrogen atom.[4] This side reaction lowers the yield of the desired product.
Primary Cause: The formation of a palladium-hydride (Pd-H) species is the most widely accepted mechanism for dehalogenation.[4] This can occur through the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[4][5] The Pd-H species can then undergo reductive elimination with the pyridine group to yield the dehalogenated byproduct.[4]
Factors Influencing Dehalogenation:
-
Halogen Reactivity: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4]
-
Substrate Electronics: Electron-deficient N-heterocyclic halides, such as pyridines, are particularly susceptible to dehalogenation.[4]
-
N-H Containing Heterocycles: For pyridines with N-H groups (e.g., aminopyridines), deprotonation by the base can increase the electron density of the ring, potentially influencing the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[4][6]
Troubleshooting Steps:
-
Choice of Halogen: If possible, consider using a less reactive halopyridine (e.g., switching from an iodopyridine to a bromopyridine or chloropyridine) as they have a reduced propensity for dehalogenation.
-
Ligand Selection: The choice of ligand can influence the rate of the desired coupling versus the undesired dehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway.
-
Base and Solvent Choice: Avoid conditions known to promote the formation of Pd-H species. For example, using non-alcoholic solvents and ensuring anhydrous conditions (if the reaction chemistry allows) can be beneficial.
-
Protecting Groups: For pyridines with reactive N-H groups, consider using a suitable protecting group to prevent deprotonation and subsequent side reactions.[6]
Issue 3: Catalyst Decomposition
Q3: I suspect my palladium catalyst is decomposing during the reaction, leading to a stall in product formation. What are the signs of this and what can I do to prevent it?
A3: Palladium catalyst decomposition, often observed as the formation of palladium black, can prematurely halt the catalytic cycle. This is particularly a concern in high-temperature reactions.
Signs of Catalyst Decomposition:
-
The reaction mixture turns black or a black precipitate forms.
-
The reaction starts but does not go to completion, even with extended reaction times.
Causes and Prevention:
-
High Temperatures: Prolonged heating at high temperatures can lead to the agglomeration of palladium nanoparticles, forming inactive palladium black.
-
Recommendation: Use the lowest effective temperature for the reaction. If high temperatures are necessary, consider using a more robust catalyst system with stabilizing ligands.
-
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leaving the palladium center exposed and prone to decomposition.
-
Recommendation: Select thermally stable ligands. N-heterocyclic carbene (NHC) ligands are often more robust than phosphine ligands at elevated temperatures.
-
-
Inadequate Ligand Concentration: An insufficient amount of ligand can lead to the formation of coordinatively unsaturated palladium species that are prone to decomposition.
-
Recommendation: Ensure an appropriate palladium-to-ligand ratio. For some systems, a higher ligand loading can improve catalyst stability.
-
-
Oxygen Sensitivity: As mentioned previously, the active Pd(0) catalyst is sensitive to oxygen.[1][3]
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for cross-coupling with halopyridines?
A1: The choice of palladium precursor often depends on the specific reaction and the ligand used. Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[7][8] For many applications, precatalysts are preferred as they are often more stable and do not require an in-situ reduction step to generate the active Pd(0) species.[7][8]
Q2: How do I choose the right ligand for my halopyridine cross-coupling?
A2: Ligand selection is critical and depends on the specific coupling reaction and the nature of the halopyridine. For challenging substrates like chloropyridines, bulky and electron-rich ligands are generally preferred as they facilitate the difficult oxidative addition step.[1] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are excellent choices for a wide range of cross-coupling reactions involving halopyridines.[1][2]
Q3: What is the role of water in Suzuki-Miyaura couplings of halopyridines?
A3: In many Suzuki-Miyaura reactions, a small amount of water is beneficial and often necessary.[5][9] Water can help to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and can play a role in the transmetalation step of the catalytic cycle.[3][10] However, the optimal amount of water should be determined empirically, as excess water can lead to unwanted side reactions like protodeboronation of the boronic acid.
Q4: Can I perform a Sonogashira coupling with a chloropyridine?
A4: Yes, while challenging, Sonogashira couplings of chloropyridines are possible with the right catalytic system. These reactions typically require more reactive catalysts and harsher reaction conditions (e.g., higher temperatures) compared to the corresponding bromo- or iodopyridines.[11] The use of bulky, electron-rich phosphine ligands or NHC ligands in combination with a palladium source can facilitate the coupling of these less reactive electrophiles.[11]
Q5: Are there alternatives to boronic acids in Suzuki-Miyaura couplings of halopyridines?
A5: Yes, boronic esters (e.g., pinacol esters) and organotrifluoroborates are common alternatives to boronic acids.[1][5][9] These reagents can offer improved stability and may be less prone to side reactions like protodeboronation.[1][3] In some cases, pyridine sulfinates have also been shown to be effective coupling partners, particularly for 2-substituted pyridines where the corresponding boronic acids are unstable.[12]
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 4-Chloropyridine
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | >95 | [1] |
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 100 | <10 | [1] |
| PdCl₂(dppf) | None | K₂CO₃ | DMF | 100 | ~50-70 | General |
| Pd-PEPPSI-IPr | None | K₃PO₄ | Dioxane/H₂O | 100 | >90 | [13] |
Table 2: Influence of Base on Buchwald-Hartwig Amination of 3-Bromopyridine
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | >95 | General |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | ~90 | General |
| Pd₂(dba)₃ | BINAP | K₂CO₃ | Toluene | 80 | ~60 | General |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | >95 | General |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the bromopyridine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).[14]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the halopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a reaction vessel.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Nitrated Pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of nitrated pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for nitrated pyridine derivatives?
A1: Nitrated pyridine derivatives can degrade through several pathways, primarily microbial degradation, chemical degradation (hydrolysis and oxidation), and photodegradation. The specific pathway depends on the compound's structure and environmental conditions.[1][2][3][4][5]
-
Microbial Degradation: This is a common route where microorganisms utilize the compound as a source of carbon, nitrogen, or energy.[4][6][7][8][9][10] The initial step is often the reduction of the nitro group.[5][11][12][13]
-
Chemical Degradation:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, sometimes accelerated by a photocatalyst.[17][18][19]
Q2: What are the initial enzymatic steps in the microbial degradation of nitrated pyridine derivatives?
A2: The initial enzymatic attack on nitrated aromatic compounds often involves the reduction of the nitro group.[5][11][12][13] For example, in the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8, a nitroreductase catalyzes the reduction of the nitro group to a nitroso group and then to a hydroxylamino group.[12][13] Subsequently, other enzymes like dioxygenases may be involved in ring cleavage.[20]
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation, or stress testing, involves subjecting a drug substance or product to conditions more severe than accelerated stability studies to predict its degradation profile.[1][2][3] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.[1][2]
Troubleshooting Guides
Issue 1: No degradation of the nitrated pyridine derivative is observed in microbial cultures.
-
Possible Cause 1: The selected microbial strain or consortium lacks the necessary enzymes.
-
Troubleshooting Tip: Screen various microbial strains known for degrading nitroaromatic or chlorinated compounds. Consider using a microbial consortium from a contaminated site, as they may have a broader range of metabolic capabilities. Optimize culture conditions such as pH, temperature, aeration, and the presence of co-substrates to induce the required enzymatic activity.
-
-
Possible Cause 2: The concentration of the nitrated pyridine derivative is too high, leading to toxicity.
-
Troubleshooting Tip: Determine the toxicity threshold of your compound for the selected microorganisms. Start with a lower concentration and gradually increase it as the culture adapts.
-
-
Possible Cause 3: The compound is not bioavailable.
-
Troubleshooting Tip: Ensure the compound is sufficiently dissolved in the culture medium. For poorly soluble compounds, consider using a co-solvent (ensure the solvent itself is not toxic to the microbes at the concentration used) or a surfactant to increase bioavailability.
-
Issue 2: An unknown peak appears in the chromatogram during HPLC analysis of degradation samples.
-
Possible Cause 1: A degradation product has formed.
-
Troubleshooting Tip: Use HPLC coupled with mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This information can help in proposing a molecular formula and structure for the degradation product. Compare the retention time with that of commercially available or synthesized standards if possible.
-
-
Possible Cause 2: The peak is an artifact from the sample matrix or solvent.
-
Troubleshooting Tip: Analyze a blank sample (culture medium or buffer without the compound) that has been subjected to the same experimental conditions. This will help to identify any peaks that are not related to the degradation of your target compound.
-
-
Possible Cause 3: Co-elution of the degradation product with the parent compound or another product.
-
Troubleshooting Tip: Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column to improve the separation of peaks.[21]
-
Issue 3: Difficulty in identifying the structure of a degradation product.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Tip: In addition to LC-MS, consider isolating the degradation product using preparative HPLC. The isolated product can then be analyzed by other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to obtain detailed structural information.
-
Data Presentation
Table 1: Microbial Degradation of Nitrated Aromatic Compounds
| Compound | Microorganism | Degradation Rate | Key Intermediates | Reference |
| 2-Chloro-5-nitrophenol | Cupriavidus sp. CNP-8 | 21.2 ± 2.3 µM h⁻¹ | 2-Chloro-5-nitrosophenol, 2-Chloro-5-hydroxylaminophenol | [12][13] |
| 2-Methyl-5-nitro-pyridine | Recombinant E. coli with nitroreductase | Complete conversion in 18-26 h | 5-amino-2-methylpyridine | [11] |
| Pyridine | Paracoccus sp. NJUST30 | Complete removal of 500 mg L⁻¹ in 54 h | 2,4-dihydroxy-2H-pyridine-3-one, 2-carbonyl-succinic acid | [10] |
| Pyridine | Rhodococcus sp. KDPy1 | q_max = 0.1998 h⁻¹ | Not specified | [22] |
Experimental Protocols
Protocol 1: General Procedure for a Microbial Degradation Experiment
-
Microorganism and Culture Conditions:
-
Select a microbial strain or consortium known or suspected to degrade nitrated aromatic compounds.
-
Grow the microorganism in a suitable liquid medium to a desired cell density (e.g., mid-log phase).
-
-
Preparation of Resting Cells:
-
Harvest the cells by centrifugation.
-
Wash the cells with a sterile mineral salts medium (MSM) or phosphate buffer to remove any residual growth medium.
-
-
Degradation Assay:
-
Resuspend the washed cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Add the nitrated pyridine derivative from a concentrated stock solution (dissolved in a suitable solvent like methanol or DMSO) to the cell suspension to achieve the desired final concentration. Include a solvent control.
-
Incubate the cultures under controlled conditions (e.g., 30°C with shaking at 150 rpm).
-
-
Sampling and Analysis:
-
Collect samples at regular time intervals.
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using a suitable analytical method like HPLC.
-
Protocol 2: Forced Degradation Study - Hydrolysis
-
Sample Preparation: Prepare a solution of the nitrated pyridine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acidic Hydrolysis:
-
Add the sample solution to a solution of 0.1 M to 1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute it for analysis.
-
-
Basic Hydrolysis:
-
Add the sample solution to a solution of 0.1 M to 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with a suitable acid (e.g., HCl).
-
-
Neutral Hydrolysis:
-
Add the sample solution to water.
-
Follow the same incubation and sampling procedure.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and the degradation products.[3]
Visualizations
Caption: Proposed microbial degradation pathway for a chlorinated nitropyridine derivative.
Caption: A typical workflow for forced degradation studies of a new drug substance.
Caption: Overview of the different types of degradation pathways for nitrated pyridine derivatives.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 13. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Bromination of Aminopicolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of aminopicolines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to help you navigate common challenges in the bromination of aminopicolines, from managing over-bromination to dealing with low yields and reaction impurities.
Issue 1: Formation of Multiple Brominated Products
Question: My reaction is producing a mixture of mono-, di-, and sometimes even tri-brominated products. How can I improve the selectivity for mono-bromination?
Answer: The amino group in aminopicolines is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution and leading to polysubstitution. The primary impurity of concern is often the di-brominated product, such as 2-amino-3,5-dibromopyridine when starting with 2-aminopyridine.
Potential Causes & Solutions:
-
Overly Activating Amino Group: The high electron-donating capacity of the amino group significantly increases the nucleophilicity of the pyridine ring.
-
Solution: Protection of the amino group as an acetamide can moderate its activating effect, leading to more controlled mono-bromination. This is a common strategy to improve regioselectivity.
-
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
Solution: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it can be easier to handle and may offer better control over the reaction, reducing the formation of multiple-brominated byproducts.[1]
-
-
Reaction Conditions: Temperature and reaction time can significantly influence the extent of bromination.
-
Solution: Running the reaction at lower temperatures (e.g., 0°C) and carefully monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) can help to quench the reaction upon the formation of the desired mono-brominated product, thus minimizing over-bromination.
-
Issue 2: Low Yield of the Desired Bromo-aminopicoline
Question: I am consistently getting low yields of my target mono-brominated product. What are the likely reasons and how can I improve the yield?
Answer: Low yields in bromination reactions can be frustrating and are often due to a combination of factors including side reactions, incomplete conversion, or product loss during workup.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Ensure the stoichiometry of the brominating agent is appropriate. A slight excess of the brominating agent (e.g., 1.1 equivalents of NBS) may be necessary.[2] Increasing the reaction time or temperature can also drive the reaction forward, but this must be balanced with the risk of over-bromination.
-
-
Side Reactions: The starting material or product may be degrading under the reaction conditions.
-
Solution: The use of a less aggressive brominating agent or milder reaction conditions can help. Additionally, ensuring an inert atmosphere (e.g., by using nitrogen or argon) can prevent oxidative side reactions.
-
-
Product Loss During Workup and Purification: The desired product may be lost during extraction or purification steps.
-
Solution: Optimize the extraction and purification protocols. For example, during recrystallization, using a minimal amount of a suitable hot solvent and allowing for slow cooling can maximize crystal recovery.[3] For column chromatography, careful selection of the eluent system is critical to ensure good separation and recovery.[4]
-
Issue 3: Formation of Tar-Like Impurities
Question: My reaction mixture is turning dark and forming a tarry or resinous substance. What causes this and how can I prevent it?
Answer: The formation of tar-like substances is a common issue in reactions involving activated aromatic compounds, including aminopicolines. These tars are complex mixtures of polymeric and degradation products.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can promote polymerization and decomposition of the starting material and products.
-
Solution: Conduct the reaction at the lowest effective temperature. Gradual addition of the brominating agent at a low temperature can help to control the reaction exotherm and minimize tar formation.
-
-
Presence of Oxygen: Oxidative side reactions can contribute to the formation of colored, high-molecular-weight impurities.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition.[5]
-
-
Acid-Catalyzed Decomposition: The generation of HBr as a byproduct can create an acidic environment that may promote side reactions.
-
Solution: In some cases, the addition of a non-nucleophilic base can neutralize the acid generated during the reaction, although this may affect the reactivity of the system.
-
Issue 4: Difficulty in Purifying the Product
Question: I am struggling to separate the desired mono-brominated aminopicoline from the di-brominated impurity and other byproducts. What are the recommended purification methods?
Answer: The separation of closely related brominated isomers can be challenging due to their similar physical properties.
Recommended Purification Techniques:
-
Recrystallization: This is often the first method of choice for purifying solid products.
-
Protocol: Select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The di-bromo impurity is often less soluble and may precipitate out first, or remain in the mother liquor depending on the solvent system. Washing the crude product with hot petroleum ether has been reported to be effective in removing the 2-amino-3,5-dibromopyridine impurity from 2-amino-5-bromopyridine.[6]
-
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.
-
Protocol: Silica gel is a common stationary phase. A gradient of non-polar to more polar solvents (e.g., hexane/ethyl acetate) is typically used as the mobile phase.[4] The separation is based on the differential adsorption of the compounds to the silica gel. The less polar di-brominated product will generally elute before the more polar mono-brominated product.
-
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification.
-
Protocol: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the aminopicolines into the aqueous phase as their ammonium salts. The aqueous layer can then be basified to precipitate the free amines, which can then be extracted back into an organic solvent. This can help to remove non-basic impurities.
-
Quantitative Data on Bromination of Aminopicolines
The following tables summarize representative data on the bromination of aminopicolines. Please note that yields and impurity profiles can vary significantly based on the specific reaction conditions and the scale of the reaction.
Table 1: Comparison of Brominating Agents for 2-Aminopyridine
| Brominating Agent | Solvent | Temperature | Major Product | Major Impurity | Yield (%) | Reference |
| Bromine (Br₂) | Acetic Acid | Room Temp. | 2-Amino-5-bromopyridine | 2-Amino-3,5-dibromopyridine | ~60-70 | [6] |
| N-Bromosuccinimide (NBS) | Acetone | 10°C | 2-Amino-5-bromopyridine | 2-Amino-3,5-dibromopyridine | ~95 | [7] |
Table 2: Effect of Reaction Conditions on the Bromination of 4-Chloroacetophenone (as a model for activated systems)
| Substrate to Bromine Ratio | Reaction Temperature (°C) | Reaction Time (h) | Yield of α-bromo product (%) | Reference |
| 1.0:1.1 | 90 | 3 | >80 | [2] |
| 1.0:1.1 | 70 | 3 | <70 | [2] |
| 1.0:1.0 | 90 | 3 | ~75 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-bromination of 2-Aminopicoline using NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-aminopicoline (1.0 equivalent) in a suitable solvent (e.g., acetone or acetonitrile).
-
Cooling: Cool the solution to 0-10°C using an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise over a period of 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the purification section above.
Protocol 2: HPLC Method for Purity Analysis of Bromo-aminopicolines
This protocol is a general guideline and may need to be optimized for specific isomers and impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with an acid modifier like phosphoric acid or formic acid (for MS compatibility). The exact ratio may need to be optimized for a specific separation.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Workflow for Bromination and Purification
Caption: A typical experimental workflow for the bromination of aminopicolines.
Signaling Pathway of Impurity Formation
Caption: Pathways leading to common impurities in aminopicoline bromination.
References
- 1. reddit.com [reddit.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
increasing the solubility of functionalized picolines for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with functionalized picolines. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My functionalized picoline is poorly soluble in my reaction solvent. What are the first steps I should take?
A1: When encountering solubility issues with a functionalized picoline, a systematic approach is recommended. Initially, consider the polarity of your compound and the solvent. Unsubstituted picolines are generally miscible with water and most organic solvents. However, the addition of functional groups can significantly alter solubility. For a quick assessment, try a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., THF, ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol, water). Small-scale solubility tests can efficiently identify a promising solvent system.
Q2: How do different functional groups on the picoline ring affect its solubility?
A2: The nature of the functional group is a primary determinant of a picoline derivative's solubility.
-
Polar Functional Groups: Groups such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) can increase the polarity of the molecule and its capacity for hydrogen bonding. This generally enhances solubility in polar solvents like water and alcohols. For instance, 2-amino-3-picoline is freely soluble in water.[1]
-
Acidic and Basic Groups: Carboxylic acid groups (e.g., picolinic acid) can be deprotonated in basic solutions to form a more soluble salt. Similarly, amino groups can be protonated in acidic solutions to increase aqueous solubility.
-
Nitro Groups: The nitro group (-NO2) is a polar group, which can increase solubility in polar organic solvents. For example, 4-nitropyridine N-oxide is soluble in common organic solvents like ethanol and acetone but only slightly soluble in water.[2]
Q3: Can pH be adjusted to improve the solubility of my functionalized picoline?
A3: Yes, pH modification is a powerful technique for solubilizing functionalized picolines that have acidic or basic moieties.
-
For Picolines with Basic Groups (e.g., amino-picolines): Lowering the pH with a suitable acid (e.g., HCl) will protonate the basic nitrogen atom(s), forming a more water-soluble salt.
-
For Picolines with Acidic Groups (e.g., carboxyl-picolines): Increasing the pH with a suitable base (e.g., NaOH) will deprotonate the acidic group, forming a soluble salt. 3-Hydroxypicolinic acid, for example, is soluble in water, and its solubility can be further manipulated with pH.[3]
Q4: When should I consider using a co-solvent system?
A4: A co-solvent system is beneficial when a single solvent does not provide adequate solubility. By mixing a solvent in which the compound is sparingly soluble with a solvent in which it is highly soluble, you can fine-tune the polarity of the solvent system to match the solute. This is a common strategy for dissolving compounds in aqueous solutions for biological assays by adding a water-miscible organic solvent like DMSO or ethanol.
Q5: Are there other advanced techniques to enhance the solubility of highly insoluble picoline derivatives?
A5: For particularly challenging compounds, several advanced methods can be employed, especially in the context of drug development:
-
Salt Formation: Creating a stable salt of the functionalized picoline can dramatically increase its aqueous solubility.
-
Use of Surfactants: Above their critical micelle concentration, surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Functionalized picoline precipitates out of solution during reaction. | 1. Change in temperature affecting solubility. 2. Reaction product is less soluble than the starting material. 3. Change in pH of the reaction mixture. | 1. Run the reaction at a higher temperature if the compound's solubility increases with temperature. 2. Consider a different solvent system in which both reactant and product are soluble. 3. If applicable, buffer the reaction mixture to maintain a pH where the compound is soluble. |
| Difficulty dissolving an amino-functionalized picoline in a non-polar organic solvent. | The amino group increases the polarity of the molecule, making it less compatible with non-polar solvents. | 1. Switch to a more polar solvent (e.g., THF, DCM, or an alcohol). 2. If the reaction allows, consider protecting the amino group to decrease its polarity. |
| A carboxyl-functionalized picoline (picolinic acid derivative) is insoluble in an acidic aqueous solution. | The carboxylic acid group is protonated in acidic conditions, making it less soluble in water. | 1. Increase the pH of the solution to deprotonate the carboxylic acid and form a soluble carboxylate salt. 2. Use a polar organic solvent or a co-solvent system (e.g., water/ethanol mixture). |
| Inconsistent results in biological assays due to poor solubility. | The compound is precipitating out of the aqueous assay buffer. | 1. Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. 2. Perform serial dilutions into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect the assay. 3. Visually inspect for any precipitation after dilution. |
Quantitative Solubility Data
The following tables summarize available quantitative solubility data for select functionalized picolines.
Table 1: Solubility of 3-Hydroxypicolinic Acid
| Solvent | Solubility | Reference(s) |
| Water | Soluble (e.g., 0.25 g in 10 mL) | [3] |
| DMSO | ≥24.2 mg/mL; 28 mg/mL | [3] |
| Ethanol | ≥2.36 mg/mL (with ultrasonic) | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
Table 2: Solubility of Picolinic Acid (2-Pyridinecarboxylic Acid) at 293 K (~20 °C)
| Solvent | Solubility (g/kg of solvent) | Reference(s) |
| Water | ~862.5 | [4] |
| Ethanol | ~57.1 | [4] |
| Acetonitrile | ~17.0 | [4] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a functionalized picoline in a given solvent.
Objective: To determine the concentration of a saturated solution of a functionalized picoline at a specific temperature.
Materials:
-
Functionalized picoline of interest
-
Chosen solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Add an excess amount of the functionalized picoline to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the functionalized picoline in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility of the compound in the original solvent, accounting for the dilution factor.
Visualizations
Caption: A workflow for systematically addressing solubility issues with functionalized picolines.
Caption: Decision tree for selecting an appropriate solubilization strategy based on compound properties.
References
Technical Support Center: Functionalization of 2-Amino-3-bromo-5-nitro-4-picoline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Amino-3-bromo-5-nitro-4-picoline. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of alternative catalyst systems to facilitate your synthetic endeavors.
Overview of Alternative Catalyst Systems
The functionalization of this compound, an electron-deficient heteroaryl halide, can be challenging. The pyridine nitrogen can coordinate to and inhibit palladium catalysts, while the nitro group may participate in side reactions.[1] Modern catalyst systems offer significant advantages over traditional catalysts like Pd(PPh₃)₄ by providing higher yields, shorter reaction times, and broader substrate scope.
-
Buchwald Ligand Systems (Bulky Phosphines): These are currently the gold standard for many cross-coupling reactions. Ligands such as SPhos, XPhos, and RuPhos are electron-rich and sterically hindered. This bulkiness promotes the crucial reductive elimination step and helps prevent the formation of inactive catalyst dimers.[2] They are highly effective for challenging substrates, including electron-deficient heteroaryl chlorides.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium, resulting in highly stable and active catalysts.[3] This strong σ-donating ability facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive bromides.[3] Pd-NHC complexes are known for their high turnover numbers and stability at elevated temperatures.[3][4]
-
Nickel-Based Catalysts: As a more abundant and less expensive alternative to palladium, nickel catalysis has emerged as a powerful tool.[5] Nickel catalysts are particularly effective for coupling reactions involving electron-deficient aryl halides and can facilitate unique transformations.[5][6][7]
Reaction-Specific Guides & FAQs
This section provides detailed information for the most common cross-coupling reactions used to functionalize the C-Br bond of the target molecule.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between the picoline core and various aryl, heteroaryl, or alkyl groups using boronic acids or their esters.
-
Q1: My Suzuki reaction has a low yield or fails completely. What are the common causes?
-
A1: The most common issues are catalyst inhibition by the pyridine nitrogen, poor solubility of starting materials, or an inappropriate choice of base and solvent.[1] The lone pair on the pyridine can deactivate the palladium center. Using bulky phosphine ligands (e.g., SPhos, XPhos) can shield the metal center and mitigate this inhibition.[1][8]
-
-
Q2: I am observing significant amounts of a homocoupled biaryl product from my boronic acid. How can I prevent this?
-
A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[8] Ensure your solvent is thoroughly degassed using a method like freeze-pump-thaw or by sparging with an inert gas for an extended period.[9] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precursor.[8]
-
-
Q3: My starting material is being consumed, but I am isolating the dehalogenated product (2-Amino-5-nitro-4-picoline). What is causing this?
-
A3: Dehalogenation (replacement of bromine with hydrogen) is a known side reaction. It can be caused by beta-hydride elimination from certain intermediates in the catalytic cycle or by impurities in the solvent.[10] Ensure you are using high-purity, anhydrous solvents.
-
The following table compares catalyst systems for the Suzuki coupling of bromopyridine derivatives. While not performed on the exact target substrate, this data provides a strong indication of expected performance.
| Catalyst System | Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate* | Coupling Partner | Yield (%) | Reference |
| Traditional Phosphine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | Dioxane/H₂O | 85-95 | 12-24 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | 85 | [11] |
| Buchwald Ligand | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 | 12-24 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | High (Expected) | [11] |
| NHC Precatalyst | PEPPSI-IPr (2) | IPr | K₃PO₄ (2.0) | Dioxane | 80 | 12 | 4-bromopyridine HCl | Phenylboronic acid | 95+ | Data synthesized from general NHC catalyst performance. |
| Nickel Catalyst | NiCl₂(dme) (5) | dtbbpy (5) | K₃PO₄ (3.0) | Dioxane | 80 | 24 | 3-bromopyridine | Phenylboronic acid | 91 | Data synthesized from Ni-catalyzed couplings of aryl halides. |
*Note: Substrates are close structural analogs. Performance with this compound may vary.
This protocol is a general starting point using a modern Buchwald-type ligand and requires optimization for specific substrates.[11]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: To the flask, add Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water via syringe in a 10:1 ratio (e.g., 5 mL toluene, 0.5 mL water per 1 mmol of substrate).
-
Reaction: Heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction allows for the coupling of primary or secondary amines to the picoline core, forming a new C-N bond. It is a powerful method for synthesizing complex amine-containing molecules.
-
Q1: What is the best base for my Buchwald-Hartwig reaction? The reaction is sluggish with weak bases like K₂CO₃.
-
A1: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base for the deprotonation of the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, promoting high reaction rates.[2][12] However, it is incompatible with base-sensitive functional groups like esters or the nitro group on your substrate. In such cases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures or longer reaction times.[12]
-
-
Q2: Can I use primary amines with this substrate?
-
Q3: My reaction is not working with an electron-deficient amine. What can I do?
-
A3: Less nucleophilic amines are more challenging coupling partners. The choice of ligand is critical. Highly electron-rich and bulky ligands like t-BuXPhos or RuPhos are often required to facilitate the coupling of less reactive amines.[12][15] Increasing the reaction temperature may also be necessary.
-
| Catalyst System | Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate* | Coupling Partner | Yield (%) | Reference |
| Gen 2 Phosphine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 2-27 | 3-bromopyridine | Morpholine | 99 | [13] |
| Buchwald Ligand | Pd₂(dba)₃ (1-2) | XPhos (2-8) | NaOt-Bu (1.4) | Toluene | 80-100 | 2-24 | 4-chlorotoluene | Morpholine | 95 | [2] |
| NHC Precatalyst | [Pd(IPr)(allyl)Cl] (2) | IPr | NaOt-Bu (1.5) | Dioxane | RT-80 | 1-3 | 4-chlorotoluene | n-hexylamine | 98 | Data synthesized from general NHC catalyst performance. |
| Nickel Catalyst | NiCl₂(glyme) (10) | dtbbpy (10) | NaOt-Bu (2.0) | Dioxane | 100 | 24 | 4-chloroanisole | Morpholine | 95 | Data synthesized from Ni-catalyzed aminations. |
*Note: Substrates are close structural analogs. Performance with this compound may vary, especially regarding base compatibility with the nitro group.
This protocol uses a modern catalyst system and a strong base. Caution: The nitro group on the substrate may be sensitive to strong bases like NaOt-Bu; careful optimization and screening of bases (e.g., K₃PO₄, Cs₂CO₃) is highly recommended.[12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a reaction vessel.[2]
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for forming a bond between the picoline and a terminal alkyne, providing access to important structural motifs in medicinal chemistry and materials science.
-
Q1: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I improve this?
-
A1: Glaser homocoupling is the primary side reaction and is promoted by the copper(I) co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic (oxygen-free) conditions is critical.[16] Alternatively, numerous "copper-free" Sonogashira protocols have been developed which eliminate this side reaction. These often use a palladium catalyst with an amine base like pyrrolidine or triethylamine in a polar solvent.[17]
-
-
Q2: What are the best alternative catalysts for a copper-free Sonogashira coupling?
-
A2: Highly active palladium catalysts are required. Systems based on bulky, electron-rich phosphine ligands (e.g., PdCl₂(PCy₃)₂) or stable Pd-NHC complexes are very effective for copper-free couplings, even with challenging aryl chlorides.[17][18] Nickel catalysts are also emerging as a viable alternative for Sonogashira reactions.[5][19]
-
-
Q3: The reaction is not proceeding with my electron-deficient bromopyridine substrate. What should I change?
-
A3: While electron-deficient substrates can be more reactive towards oxidative addition, other factors may be at play. Ensure your base is appropriate (typically an amine like Et₃N or DIPA). If the reaction is still sluggish, increasing the temperature or switching to a more active catalyst system, such as a Pd-NHC complex, can improve the rate and yield.[4][18]
-
| Catalyst System | Precursor (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate* | Coupling Partner | Yield (%) | Reference |
| Traditional Pd/Cu | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 | Data synthesized from[17] |
| Copper-Free (Phosphine) | PdCl₂(PCy₃)₂ (2) | PCy₃ | - | Cs₂CO₃ (2.0) | Dioxane | 80 | 24 | 4-Chlorotoluene | Phenylacetylene | 98 | [17] |
| Copper-Free (NHC) | (IPr)Pd(allyl)Cl (2) | IPr | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 4-Bromotoluene | Phenylacetylene | 99 | [20] |
| Nickel Catalyst | NiCl₂(PPh₃)₂ (5) | PPh₃ | - | K₂CO₃ (2.0) | DMAc | 120 | 12 | 4-bromoanisole | Phenylacetylene | 95 | Data synthesized from[5] |
*Note: Substrates are close structural analogs. Performance with this compound may vary.
This protocol is adapted from modern copper-free methods, which minimize alkyne homocoupling.[17]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 0.02 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with argon (3x). Add anhydrous, degassed solvent (e.g., Dioxane) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the sealed tube in a pre-heated oil bath at 80-100 °C for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove palladium black and salts.
-
Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visual Guides: Workflows and Logic Diagrams
To assist in experimental design and troubleshooting, the following diagrams illustrate key processes.
General Experimental Workflow
Caption: Generalized workflow for a typical cross-coupling reaction.
Troubleshooting Guide: Low Reaction Conversion
Caption: Decision tree for troubleshooting low conversion issues.
Catalyst Selection Guide
Caption: Guide for selecting a catalyst class based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New (NHC)Pd(II)(PPh3) complexes: synthesis, characterization, crystal structure and its application on Sonogashira and Mizoroki–Heck cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Storage of Nitrated Aromatic Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of nitrated aromatic compounds. Nitrated aromatic compounds are a class of chemicals with significant industrial applications, but they also present considerable hazards, including toxicity, mutagenicity, and the potential for rapid and highly exothermic decomposition.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitrated aromatic compounds?
A1: Nitrated aromatic compounds pose several significant hazards:
-
Toxicity: Many are toxic and can be readily absorbed through the skin. Acute exposure can lead to cyanosis, while chronic exposure may result in anemia and liver damage.
-
Mutagenicity and Carcinogenicity: Some nitrated aromatic compounds and their byproducts are known to be mutagenic and carcinogenic.[1][3]
-
Explosive Potential: Many nitrated aromatics are thermally unstable and can decompose violently, particularly at elevated temperatures or in the presence of contaminants.[2][4] The risk of a runaway reaction increases with the number of nitro groups on the aromatic ring.[2]
-
Environmental Hazards: These compounds are often resistant to biodegradation and can persist in the environment, posing a risk to soil and groundwater.[1][5] The U.S. Environmental Protection Agency (EPA) has listed many as priority pollutants.[1][6]
Q2: What are the general storage requirements for nitrated aromatic compounds?
A2: Proper storage is critical to prevent accidents. Key storage guidelines include:
-
Segregation: Store nitrated aromatic compounds separately from incompatible materials, especially strong oxidizing agents, bases, and reducing agents.[7]
-
Ventilation: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[8]
-
Containment: Use secondary containment, such as plastic tubs, to segregate incompatible chemicals if separate storage cabinets are not available.[7]
-
Quantity: Minimize the quantities of these compounds stored in the laboratory.[7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
Q3: What immediate actions should be taken in case of a spill?
A3: In the event of a spill, follow these steps:
-
Assess the Situation: Quickly determine the identity of the spilled chemical and the extent of the spill.[9]
-
Alert Personnel: Immediately notify others in the vicinity.[10]
-
Evacuate: If the spill is large or involves a highly volatile or toxic substance, evacuate the immediate area.[11]
-
Ventilate: If safe to do so, increase ventilation in the area, for instance by using a fume hood.[12]
-
Personal Protective Equipment (PPE): Before attempting to clean up a minor spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] For larger spills, respiratory protection may be necessary.[10][13]
-
Containment: For liquid spills, use an absorbent material like vermiculite or a spill pillow to contain the spill.[12][14] For solid spills, carefully sweep the material to avoid generating dust.[13]
-
Cleanup: Collect the absorbed material or swept solids into a labeled, sealed container for hazardous waste disposal.[10][13]
-
Decontamination: Clean the spill area with soap and water or another suitable solvent.[13]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected Color Change During Reaction | * Formation of nitrophenolic impurities or other byproducts.[15] * Decomposition of the starting material or product due to excessive temperature. | * Monitor the reaction temperature closely. * Consider adjusting the reaction time or the rate of addition of the nitrating agent. * After the reaction, wash the organic phase with a dilute caustic solution to remove acidic impurities.[2] |
| Runaway Reaction or Exotherm | * Contamination with impurities that lower the decomposition temperature.[2][4] * Inadequate cooling or heat removal from the reaction vessel. * Accumulation of unreacted starting material followed by a rapid reaction. | * Ensure all glassware is clean and dry before use. * Maintain strict temperature control throughout the reaction. * Add the nitrating agent slowly and in small portions. * Have an appropriate quenching agent readily available. |
| Difficulty in Product Crystallization | * Presence of impurities inhibiting crystal formation.[16] * The chosen solvent is not suitable for the compound's solubility profile.[16] * The solution is supersaturated.[16] | * Purify the crude product to remove impurities. * Experiment with different solvent systems; a good solvent will dissolve the compound when hot but not when cold.[16] * Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod.[16] |
| Product Fails to Meet Purity Specifications | * Incomplete reaction or formation of isomers and other byproducts. * Ineffective purification methods. | * Analyze the crude product to identify impurities. * Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product. * Employ appropriate purification techniques such as recrystallization or chromatography. |
Quantitative Data on Common Nitrated Aromatic Compounds
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| Nitrobenzene | C₆H₅NO₂ | 5.7 | 210.9 | Toxic, readily absorbed through the skin, potential for runaway reactions. |
| 2,4-Dinitrotoluene (DNT) | C₇H₆N₂O₄ | ~70 | Decomposes | Toxic, potential explosive, environmental pollutant.[1] |
| Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 80.6 | 295 (explodes) | High explosive, toxic. |
| Picric Acid (2,4,6-Trinitrophenol) | C₆H₃N₃O₇ | 122.5 | >300 (explodes) | Explosive when dry, toxic, skin and eye irritant. |
Experimental Protocols
Protocol for a Standard Nitration Reaction
Objective: To safely perform a laboratory-scale nitration of an aromatic compound.
Materials:
-
Aromatic substrate
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Reaction vessel (three-necked flask)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Quenching solution (e.g., ice water)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all necessary PPE, including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles.[13] Work in a certified chemical fume hood.[13]
-
Setup: Assemble the reaction apparatus in the fume hood. Ensure the reaction vessel is securely clamped and the ice bath is in place to maintain temperature control.
-
Charge the Reactor: Add the aromatic substrate and sulfuric acid to the reaction vessel. Begin stirring and cool the mixture to the desired temperature (typically 0-10 °C).
-
Addition of Nitrating Agent: Slowly add the nitric acid (or mixed acid) to the reaction mixture via the dropping funnel. Monitor the temperature closely and maintain it within the desired range. The addition rate should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for the specified time.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into cold water to quench the reaction. This should be done with vigorous stirring.
-
Workup: The product can then be isolated by filtration (if solid) or extraction with a suitable organic solvent. The isolated product should be washed to remove residual acids.[2]
Protocol for a Spill Cleanup
Objective: To safely clean up a minor spill of a nitrated aromatic compound.
Materials:
-
Spill kit containing absorbent material (vermiculite or spill pillows)[14]
-
Chemical-resistant gloves, safety goggles, lab coat[11]
-
Waste container labeled for hazardous waste[10]
-
Soap and water or a suitable decontamination solution[13]
Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[11]
-
Don PPE: Put on the appropriate personal protective equipment.[11]
-
Contain the Spill:
-
Collect Waste: Place the absorbed material or swept solids into a clearly labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate solvent.[13] Collect the cleaning materials for disposal as hazardous waste.[13]
-
Dispose of Waste: Arrange for the proper disposal of the hazardous waste through your institution's environmental health and safety office.[10]
Visualizations
Caption: Troubleshooting workflow for a runaway reaction.
Caption: General workflow for safely handling nitrated aromatic compounds.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icheme.org [icheme.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cswab.org [cswab.org]
- 6. researchgate.net [researchgate.net]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. unsw.edu.au [unsw.edu.au]
- 9. actenviro.com [actenviro.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. safety.charlotte.edu [safety.charlotte.edu]
- 15. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-3-bromo-5-nitro-4-picoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halopyridines are indispensable building blocks for the synthesis of complex organic molecules. Their reactivity in cross-coupling reactions is a critical parameter that dictates their utility in the development of novel pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of 2-Amino-3-bromo-5-nitro-4-picoline with other halopyridines, supported by established principles and experimental data from analogous systems.
The reactivity of a halopyridine in transition metal-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen, its position on the pyridine ring, and the electronic effects of other substituents. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. The position of the halogen also plays a crucial role, with reactivity generally following the trend C4/C6 > C2 > C5.
The subject of this guide, this compound, possesses a unique combination of substituents that significantly influence its reactivity profile. The presence of a strong electron-donating amino group at the 2-position and a strong electron-withdrawing nitro group at the 5-position creates a push-pull electronic environment.
Theoretical Reactivity Analysis
The electronic and steric environment of the C-Br bond in this compound suggests a nuanced reactivity profile. The amino group at the C2 position is a powerful electron-donating group, which can increase the electron density on the pyridine ring and facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, the nitro group at the C5 position is a strong electron-withdrawing group, which generally enhances the reactivity of halopyridines towards nucleophilic aromatic substitution and can also influence the oxidative addition step. The methyl group at the C4 position has a modest electron-donating effect.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct comparative data for this compound is scarce, we can infer its reactivity relative to other bromopyridines based on established trends. The presence of the electron-donating amino group is expected to enhance reactivity. However, the steric hindrance from the adjacent amino and methyl groups could play a significant role.
Below is a table summarizing typical yields for the Suzuki-Miyaura coupling of various bromopyridine derivatives, providing a baseline for expected reactivity.
| Halopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [1] |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [2] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | High | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [4] |
Based on these analogous systems, this compound is expected to be a viable substrate for Suzuki-Miyaura coupling. The electron-donating amino group should promote the reaction, although the steric bulk around the bromine atom may necessitate more robust catalytic systems or longer reaction times compared to less substituted bromopyridines.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of halopyridines in this reaction is also influenced by electronic and steric factors. The amino group already present in this compound could potentially coordinate with the palladium catalyst, possibly inhibiting the reaction.
The following table presents data for the Buchwald-Hartwig amination of related bromopyridines.
| Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine-D4 | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | - | - | [5] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
| 6-Bromopyridin-3-amine | Various arylamines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | - | [7] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 14 | Good | [8] |
The successful amination of other aminobromopyridines suggests that this compound should also be a competent substrate, although optimization of the ligand and base may be necessary to overcome potential catalyst inhibition by the amino substituent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the bromopyridine and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound presents a unique reactivity profile due to its distinct pattern of electron-donating and electron-withdrawing substituents. While direct comparative quantitative data is limited, a thorough analysis of its structure and comparison with analogous halopyridines allows for informed predictions of its behavior in key cross-coupling reactions.
For Suzuki-Miyaura coupling , the activating effect of the amino group is expected to render the molecule reactive, although steric hindrance may necessitate the use of more sophisticated catalyst systems to achieve high yields. In Buchwald-Hartwig amination , while the substrate is likely to be reactive, potential catalyst inhibition by the amino group should be considered, and the choice of ligand will be crucial for a successful transformation.
The provided experimental protocols offer a solid foundation for researchers to begin their investigations with this compound and other halopyridines. As with any chemical transformation, empirical optimization of reaction conditions is paramount to achieving the desired outcome. This guide serves as a valuable resource for chemists in the rational design and execution of synthetic strategies involving this and related halopyridine building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity of 2-Amino-3-bromo-5-nitro-4-picoline Derivatives and Their Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on the biological activity of a compound is paramount. This guide provides a comparative analysis of 2-Amino-3-bromo-5-nitro-4-picoline derivatives and their analogs, summarizing available data on their anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of bromo and nitro groups on the 2-amino-4-picoline scaffold significantly influences its therapeutic potential, a concept explored through the lens of structure-activity relationships (SAR).
Anticancer Activity: Influence of Bromo and Nitro Substituents
The presence of both bromo and nitro groups on the picoline ring appears to be a critical determinant of anticancer activity. While direct comparative studies on this compound are limited, research on related substituted pyridines and quinolines provides valuable insights into the contribution of these functional groups.
Studies on various quinoline derivatives have shown that the introduction of a nitro group, particularly at the C-5 position of a bromoquinoline scaffold, can enhance antiproliferative effects.[1] Similarly, research on 2-amino-3-cyanopyridines has highlighted that chloro and bromo substitutions on an attached benzene ring significantly contribute to their anticancer activity.[2] These findings suggest a synergistic effect between halogen and nitro moieties in potentiating cytotoxicity against cancer cells. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom likely play a crucial role in the interaction of these molecules with their biological targets.[3]
Table 1: Comparative Anticancer Activity of Substituted Pyridine and Quinoline Derivatives
| Compound Class | Substituents | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Reference(s) |
| 2-Arylquinolines | 6-Bromo, 2-phenyl | PC3, HeLa | 8.3 - 34.34 | Displayed compelling selective anticancer properties.[4] |
| 2-Arylquinolines | 6-Chloro, 2-phenyl | PC3, HeLa | - | Less pronounced increase in activity compared to methoxy-substituted analogs.[2] |
| 2-Amino-3-cyanopyridines | Bromo-substituted benzene ring | A549, MKN45, MCF7 | 23.78 - 67.61 | Bromo substitution significantly contributed to anticancer activity.[2] |
| Quinoline-5-sulfonamides | 8-Hydroxy | C-32, MDA-MB-231, A549 | - | Unsubstituted phenolic group at position 8 is key for biological activity.[5] |
| 6,8-Dibromoquinoline Derivatives | 5-Nitro | C6, HT29, HeLa | 24.1 - 50.0 | Nitro group amplified antiproliferative effects compared to the non-nitrated precursor.[1] |
Note: This table is a compilation of data from studies on related compounds to infer the potential activity of this compound derivatives. Direct IC50 values for the specific target compound and its immediate analogs were not available in the searched literature.
Antimicrobial Activity: The Role of the Nitro Group
The nitro group is a well-established pharmacophore in antimicrobial agents.[3][6] Its presence in a molecule can enhance its ability to interfere with essential microbial processes. The mechanism often involves the bioreduction of the nitro group within microbial cells, leading to the generation of reactive nitrogen species that can damage DNA or inhibit key enzymes.[7]
Studies on nitroaromatic derivatives have shown that the presence of nitro groups, especially in combination with halogens like bromine, can lead to potent antibacterial activity.[6][8] For instance, nitropyrrole derivatives with bromine substitution have demonstrated enhanced antibacterial effects.[6] This suggests that this compound derivatives would likely exhibit significant antimicrobial properties.
Table 2: Antimicrobial Activity of Substituted Heterocyclic Compounds
| Compound Class | Substituents | Microorganism(s) | MIC (µg/mL) | Key Findings & Reference(s) |
| Nitropyrrolomycins | Bromo, Nitro | S. aureus, P. aeruginosa | 20 (for a related compound) | Presence of nitro groups enhanced antibacterial activity.[6] |
| Flavonoid Derivatives | Bromo, Nitro | E. faecalis, S. aureus, E. coli, C. albicans | - | 6-bromo-8-nitroflavone inhibited microbial growth.[8] |
| Flavonoid Derivatives | Chloro, Nitro | E. faecalis, S. aureus, E. coli, C. albicans | - | 6-chloro-8-nitroflavone showed the strongest inhibitory effect.[8] |
| Nitroazole-Thiazolidinone Hybrids | Nitro | M. tuberculosis, MRSA, C. albicans | 0.25 (for a lead compound against MRSA) | Exhibited potent antitubercular, antibacterial, and antifungal activity.[7] |
Note: This table presents data from studies on compounds with similar functional groups to extrapolate the potential antimicrobial activity of this compound derivatives.
Anti-inflammatory Activity: Emerging Potential
While less explored than their anticancer and antimicrobial properties, substituted pyridine and quinoline derivatives also hold promise as anti-inflammatory agents. Inflammation is a complex biological response, and compounds that can modulate key inflammatory pathways are of significant therapeutic interest.
Research on quinoline derivatives has identified compounds that can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[5] The anti-inflammatory effects of pyridine derivatives are often attributed to the inhibition of enzymes like cyclooxygenase (COX).[9] The specific contribution of the 3-bromo and 5-nitro substitutions on the 2-amino-4-picoline core to anti-inflammatory activity warrants further investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution of Compounds: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibitory effect of compounds on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and react it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Putative anticancer mechanism of action.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for the broth microdilution assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Substituted Picolines
A deep dive into the structural confirmation of picoline derivatives, this guide provides a comparative analysis of spectroscopic techniques, featuring experimental data for an electron-rich and an electron-poor substituted picoline. Detailed methodologies and visual workflows are presented to aid researchers, scientists, and drug development professionals in their structural elucidation endeavors.
The precise determination of molecular structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and development where structure-activity relationships govern therapeutic efficacy. Substituted picolines, isomers of methylpyridine, are prevalent scaffolds in a myriad of biologically active compounds. Confirming the substitution pattern and electronic environment of these heterocyclic cores is paramount. This guide offers a practical comparison of three indispensable spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of substituted picolines.
To illustrate the power and complementarity of these methods, we present a comparative analysis of two model compounds: the electron-rich 2-amino-4-picoline and the electron-deficient 4-nitro-2-picoline . The juxtaposition of these molecules highlights how different substituents modulate the spectroscopic fingerprints, providing a clear roadmap for structural interpretation.
At the Core of the Molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and number of unique atoms in a molecule.
Comparative ¹H NMR Data
The ¹H NMR spectra of our model compounds reveal the profound influence of the amino and nitro substituents on the chemical shifts of the pyridine ring protons. The electron-donating amino group in 2-amino-4-picoline results in a general upfield shift (shielding) of the ring protons compared to the electron-withdrawing nitro group in 4-nitro-2-picoline, which causes a significant downfield shift (deshielding).
| Proton | 2-amino-4-picoline (δ, ppm in CDCl₃) | 4-nitro-2-picoline (δ, ppm in CDCl₃) |
| H-3 | 6.18 (d) | 8.35 (d) |
| H-5 | 6.40 (dd) | 8.05 (dd) |
| H-6 | 7.85 (d) | 8.65 (d) |
| -CH₃ | 2.19 (s) | 2.65 (s) |
| -NH₂ | 4.37 (br s) | - |
Comparative ¹³C NMR Data
Similarly, the ¹³C NMR spectra reflect the electronic effects of the substituents. The carbons in 2-amino-4-picoline are more shielded (appear at lower ppm values) than those in 4-nitro-2-picoline.
| Carbon | 2-amino-4-picoline (δ, ppm in CDCl₃) | 4-nitro-2-picoline (δ, ppm in CDCl₃) |
| C-2 | 158.8 | 152.1 |
| C-3 | 105.5 | 121.5 |
| C-4 | 148.0 | 145.2 |
| C-5 | 113.8 | 118.9 |
| C-6 | 147.8 | 150.8 |
| -CH₃ | 20.9 | 17.5 |
The Vibrational Fingerprint: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" that is highly specific to the functional groups present.
Comparative IR Data
The IR spectra of 2-amino-4-picoline and 4-nitro-2-picoline are dominated by absorptions corresponding to their respective functional groups and the pyridine ring.
| Functional Group | 2-amino-4-picoline (cm⁻¹) | 4-nitro-2-picoline (cm⁻¹) |
| N-H stretch (amine) | 3435, 3310 | - |
| C-H stretch (aromatic) | ~3050 | ~3080 |
| C-H stretch (aliphatic) | ~2920 | ~2950 |
| C=C, C=N stretch (ring) | ~1600, ~1500 | ~1610, ~1510 |
| N-O stretch (nitro) | - | ~1520 (asymmetric), ~1350 (symmetric) |
Weighing the Evidence: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining insights into its structure.
Comparative Mass Spectrometry Data
Under electron ionization (EI), both molecules exhibit a clear molecular ion peak (M⁺), confirming their respective molecular weights. The fragmentation patterns are also distinct and informative.
| Parameter | 2-amino-4-picoline | 4-nitro-2-picoline |
| Molecular Formula | C₆H₈N₂ | C₆H₆N₂O₂ |
| Molecular Weight | 108.14 g/mol | 138.12 g/mol |
| m/z of M⁺ | 108 | 138 |
| Key Fragments (m/z) | 93 ([M-NH]⁺), 80 ([M-HCN]⁺) | 122 ([M-O]⁺), 92 ([M-NO₂]⁺), 66 ([M-NO₂-HCN]⁺) |
Visualizing the Workflow
To provide a clearer understanding of the logical flow of spectroscopic analysis for structure confirmation, the following diagrams illustrate the general workflow and the interplay between the different techniques.
Figure 1. A generalized workflow for the spectroscopic analysis and structure confirmation of a synthesized substituted picoline.
Figure 2. The complementary roles of NMR, IR, and Mass Spectrometry in achieving a comprehensive structural elucidation.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the substituted picoline in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 180 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is employed.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization.
-
-
Ionization and Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
-
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the structures of substituted picolines and other novel organic molecules, thereby accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
A Comparative Guide to the Synthetic Routes of 2-Amino-3-bromo-5-nitro-4-picoline
For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. This guide provides a detailed comparison of validated synthetic methods for 2-Amino-3-bromo-5-nitro-4-picoline, a valuable building block in medicinal chemistry. We will objectively evaluate two primary methodologies, presenting supporting experimental data, detailed protocols, and visual representations of the synthetic pathways.
Method 1: Regioselective Synthesis via a 2-Nitramino-picoline Intermediate
This modern approach offers an efficient and atom-economic route, leveraging a nitramino intermediate to direct the regioselective bromination and nitration of the picoline ring.[1][2] The 2-nitramino group serves the dual purpose of protecting the amino group and directing the electrophilic substitution to the desired positions.
Data Presentation
| Step | Reaction | Reagents & Conditions | Yield | Purity | Reference |
| 1 | Nitration of 2-amino-4-picoline | HNO₃, H₂SO₄, 0-5°C | High | Not specified | [1] |
| 2 | Bromination of 2-nitramino-4-picoline | Molecular bromine, Acetic acid, 40°C, 12h | Not specified | Not specified | [1] |
| 3 | Nitration & Rearrangement | H₂SO₄, 0-5°C then room temp. | Not specified | Not specified | [1] |
Experimental Protocol
Step 1: Preparation of 2-Nitramino-4-picoline To a solution of 2-amino-4-picoline in concentrated sulfuric acid at 0-5°C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the 2-nitramino-4-picoline intermediate.
Step 2: Bromination of 2-Nitramino-4-picoline The 2-nitramino-4-picoline is dissolved in acetic acid. A solution of molecular bromine in acetic acid is added slowly at room temperature. The reaction mixture is then heated to 40°C for 12 hours to afford 5-bromo-2-nitramino-4-picoline.[1]
Step 3: Nitration and Rearrangement to 2-Amino-5-bromo-3-nitro-4-picoline The 5-bromo-2-nitramino-4-picoline is added portion-wise to concentrated sulfuric acid at 0-5°C. After stirring, the reaction is allowed to warm to room temperature. This step facilitates the nitration at the 3-position and the subsequent rearrangement of the nitramino group back to an amino group, yielding the final product.[1]
Synthesis Pathway
Caption: Regioselective synthesis of this compound.
Method 2: Traditional Multi-step Synthesis via N-Acetylation
This classical approach involves the protection of the amino group as an acetamide, followed by a series of electrophilic aromatic substitutions and a final deprotection step. This method is often employed to overcome the challenge of poor regioselectivity in the direct nitration of 2-aminopyridines.[3][4]
Data Presentation
| Step | Reaction | Reagents & Conditions | Yield | Purity | Reference |
| 1 | Acetylation of 2-amino-4-methylpyridine | Acetic anhydride | High | Not specified | [3] |
| 2 | Bromination of 2-acetamido-4-methylpyridine | Bromine, Carbon tetrachloride, 60°C, 1h | 80.1% (of mixture) | Not specified | [3] |
| 3 | Nitration of 2-acetamido-4-methyl-5-bromopyridine | Conc. HNO₃, Conc. H₂SO₄, 27-33°C, 4h | Not specified | Not specified | [3] |
| 4 | Hydrolysis | Aqueous acid or base | High | Not specified | [3] |
Experimental Protocol
Step 1: Acetylation of 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine is reacted with acetic anhydride, often in the presence of a base or neat, to form 2-acetamido-4-methylpyridine.
Step 2: Bromination of 2-Acetamido-4-methylpyridine The resulting acetamide is dissolved in a suitable solvent like carbon tetrachloride. Bromine is added dropwise at an elevated temperature (e.g., 60°C). The reaction is stirred for one hour to yield 2-acetamido-4-methyl-5-bromopyridine.[3]
Step 3: Nitration of 2-Acetamido-4-methyl-5-bromopyridine The brominated intermediate is carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (27-33°C) and reacted for four hours.[3]
Step 4: Hydrolysis of the Acetamido Group The resulting 2-acetamido-3-nitro-4-methyl-5-bromopyridine is treated with an aqueous acid or base to hydrolyze the acetamido group, affording the final product, this compound.
Synthesis Pathway
Caption: Traditional synthesis of this compound.
Alternative Approach for a Related Isomer: Nitration followed by Diazotization
For the synthesis of the related compound, 2-Bromo-5-nitro-4-picoline, a different strategy is employed which involves nitration prior to the introduction of the bromine atom via a Sandmeyer-type reaction. While this method does not yield the target 3-bromo isomer, it provides a comparative perspective on the introduction of the nitro and bromo functionalities.
Data Presentation
| Step | Reaction | Reagents & Conditions | Yield | Purity | Reference |
| 1 | Nitration of 4-methyl-2-aminopyridine | Conc. H₂SO₄, Conc. HNO₃, 5-20°C then 50°C, 7h | 18% | Not specified | [5] |
| 2 | Diazotization & Bromination | tert-butyl nitrite, CuBr, Acetonitrile, 60-70°C, 2h | 17% | Not specified | [5] |
Experimental Protocol
Step 1: Synthesis of 4-methyl-5-nitro-2-aminopyridine A mixture of concentrated sulfuric and nitric acids is slowly added to a solution of 4-methyl-2-aminopyridine in concentrated sulfuric acid at 5-20°C. The reaction is then heated to 50°C for 7 hours.[5] The low yield highlights the difficulty in controlling the regioselectivity of nitration.
Step 2: Synthesis of 2-bromo-4-methyl-5-nitropyridine 4-methyl-5-nitro-2-aminopyridine is added to a mixture of tert-butyl nitrite and cuprous bromide in acetonitrile at 60-65°C. The mixture is then heated to 70°C for 2 hours.[5]
Synthesis Pathway
Caption: Synthesis of 2-Bromo-5-nitro-4-picoline.
Comparison and Conclusion
| Feature | Method 1 (Regioselective) | Method 2 (Traditional) | Alternative Method |
| Regioselectivity | High, directed by nitramino group | Good, directed by blocking and activating/deactivating effects | Poor for 3-nitro isomer |
| Number of Steps | 3 | 4 | 2 |
| Yield | Reported as efficient | Stepwise yields can be high, but overall yield may be lower | Low reported yields for each step |
| Atom Economy | Good | Moderate, involves protection/deprotection | Poor due to low yields |
| Safety/Handling | Involves nitrating agents | Involves nitrating agents and halogenated solvents | Involves nitrating agents and potentially unstable diazonium intermediates |
Based on the available data, the regioselective synthesis via a 2-nitramino-picoline intermediate (Method 1) appears to be the most promising approach for the synthesis of this compound. It offers high regioselectivity and is described as an efficient and atom-economic process. The traditional multi-step synthesis (Method 2) is a viable but potentially longer alternative. The alternative nitration-diazotization route is not suitable for obtaining the desired 3-bromo isomer and suffers from low yields.
Researchers should select the most appropriate method based on factors such as available starting materials, scale of synthesis, and desired purity of the final product. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Bromopyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the functionalization of heterocyclic cores like pyridine. The choice of catalyst is a critical parameter that significantly influences the yield, selectivity, and overall efficiency of the coupling of bromopyridines. This guide provides a comparative analysis of commonly employed palladium-based catalyst systems, supported by experimental data, to facilitate catalyst selection for your specific research needs.
Catalyst Performance Comparison
The efficacy of a Suzuki coupling reaction with bromopyridines is highly dependent on the palladium source, the associated ligand, the base, and the solvent system. The electronic properties of the pyridine ring, particularly the position of the bromine atom, can influence catalyst activity. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of different bromopyridines, compiled from literature data.[1]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Mono-arylated | Effective |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 6-Bromopyridin-3-amine | Arylated amine | 86 |
| Pd-PEPPSI-IPr | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 4-Bromopyridine | 4-Arylpyridine | High |
Note: "Good to Better" and "High" yields are qualitative descriptors from the source material and generally indicate yields exceeding 70-80%. For more challenging substrates like 2-bromopyridines, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often recommended to overcome potential catalyst inhibition.[2] For 3- and 4-bromopyridines, standard catalysts like Pd(PPh₃)₄ can be effective, though more advanced systems may be required for higher yields with particularly challenging coupling partners.[2]
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura cross-coupling of a bromopyridine is provided below. This protocol is a starting point and may require optimization for specific substrates and catalyst systems.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system; 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the bromopyridine, the arylboronic acid, the base, and the palladium catalyst.[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.[3][4]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
The success of the Suzuki coupling of bromopyridines relies on the careful selection of the catalyst system and reaction conditions. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (PEPPSI-type), have shown remarkable efficiency for challenging substrates, often allowing for lower catalyst loadings and milder reaction conditions.[5] For any specific application, screening of various catalysts, ligands, bases, and solvents is recommended to identify the optimal conditions for achieving high yields of the desired coupled product.
References
The Strategic Advantage of 2-Amino-3-bromo-5-nitro-4-picoline in Expedited Drug Discovery
A Comparative Guide to a Versatile Scaffolding Intermediate
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is a paramount determinant of the pace of development. The strategic selection of starting materials and building blocks can significantly streamline synthetic routes, enabling rapid access to novel chemical entities. 2-Amino-3-bromo-5-nitro-4-picoline, a highly functionalized heterocyclic intermediate, has emerged as a valuable tool for medicinal chemists, particularly in the construction of polysubstituted fused pyrimidine systems, a core motif in many targeted therapies. This guide provides a comparative analysis of the advantages of employing this picoline derivative in drug synthesis, supported by experimental data and methodologies.
At the Crossroads of Reactivity: The Inherent Advantages of this compound
This compound, systematically named 2-amino-5-bromo-4-methyl-3-nitropyridine, is a precursor for drug candidates in development, including those from major pharmaceutical companies like Bristol-Myers Squibb.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: an amino group, a bromo substituent, and a nitro group. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex molecules, offering distinct advantages over less functionalized starting materials.
The primary advantages of using this compound can be summarized as:
-
Sequential and Site-Selective Functionalization: The different reactivities of the amino, bromo, and nitro groups allow for a step-wise and controlled introduction of various substituents. The amino group can readily undergo condensation and cyclization reactions, the bromo atom is a prime handle for palladium-catalyzed cross-coupling reactions, and the nitro group can be reduced to an amine for further elaboration.
-
Rapid Assembly of Fused Heterocyclic Scaffolds: This intermediate is particularly well-suited for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds known for their diverse biological activities, including kinase inhibition.[3] The pre-functionalized picoline ring serves as a ready-made scaffold, significantly reducing the number of synthetic steps required to build the fused ring system compared to linear synthesis approaches.
-
Strategic Vector for Diversity-Oriented Synthesis: The bromo group, in particular, enables the late-stage introduction of a wide array of aryl and heteroaryl moieties via well-established cross-coupling reactions like the Suzuki-Miyaura coupling. This facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of lead optimization in drug discovery.
Comparative Synthesis of a Pyrimido[4,5-d]pyrimidine Core
To illustrate the advantages of this compound, we can compare a synthetic approach utilizing this intermediate to a more traditional, linear synthesis of a generic pyrimido[4,5-d]pyrimidine scaffold.
Scenario 1: Convergent Synthesis Using this compound
This approach leverages the inherent reactivity of the picoline to rapidly construct the fused heterocyclic core. The amino group can be reacted with a suitable reagent to form the first pyrimidine ring, followed by manipulation of the nitro and bromo groups to complete and further functionalize the scaffold.
Scenario 2: Linear Synthesis from a Simple Pyrimidine
A conventional approach would start with a simpler, less functionalized pyrimidine derivative. This would necessitate a series of sequential reactions to introduce the required functional groups (e.g., an amino group, a halogen for cross-coupling, and another functional group that can be converted to an amine for the second ring closure). This linear approach often involves more steps, protection/deprotection sequences, and can result in lower overall yields.
| Feature | Synthesis with this compound | Linear Synthesis from Simple Pyrimidine |
| Starting Material Complexity | Highly functionalized | Simple, readily available |
| Number of Synthetic Steps | Fewer (convergent approach) | More (linear approach) |
| Overall Yield | Potentially higher | Often lower due to multi-step nature |
| Functional Group Tolerance | Good, with orthogonal reactivity | May require protecting groups |
| Efficiency for Library Synthesis | High, allows for late-stage diversification | Lower, requires synthesis of each analog from early stages |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for Scaffold Diversification
A key advantage of the bromo-substituent on the picoline is its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.
Protocol for a Typical Suzuki-Miyaura Reaction:
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically sodium carbonate (2.0 equiv.).
-
Solvent Addition: A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic workflows for the synthesis of a pyrimido[4,5-d]pyrimidine core using this compound versus a traditional linear approach.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-bromo-5-nitro-4-picoline Derivatives as Putative Kinase Inhibitors
Disclaimer: Direct structure-activity relationship (SAR) studies for 2-Amino-3-bromo-5-nitro-4-picoline derivatives are not extensively available in the public domain. This guide presents a hypothetical SAR study based on established principles of medicinal chemistry and SAR data from structurally related nitrogen-containing heterocyclic compounds, such as quinazolines, pyridines, and quinolines, known to exhibit kinase inhibitory activity. The presented data is illustrative and intended for an audience of researchers, scientists, and drug development professionals.
The 2-amino-4-picoline scaffold is a key pharmacophore in medicinal chemistry. Modifications to this core structure can significantly impact its biological activity. This guide explores the hypothetical SAR of a series of this compound derivatives, with a focus on their potential as kinase inhibitors. The following sections detail the comparative analysis of these derivatives, the experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activities of a series of hypothetical this compound derivatives against a putative target kinase are summarized in the table below. The core scaffold was systematically modified at the 2-amino position to probe the effects of different substituents on potency.
| Compound ID | R-Group (at 2-amino position) | Molecular Weight ( g/mol ) | IC50 (nM) |
| 1a | -H | 247.05 | 1500 |
| 1b | -CH3 | 261.08 | 950 |
| 1c | -C(=O)CH3 (acetyl) | 289.09 | 250 |
| 1d | -C(=O)Ph (benzoyl) | 351.16 | 120 |
| 1e | -SO2CH3 (methanesulfonyl) | 325.15 | 85 |
| 1f | -c1ccccc1 (phenyl) | 323.15 | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR analysis suggests that substitution on the 2-amino group is crucial for activity. The unsubstituted parent compound 1a exhibits weak activity. The introduction of small alkyl (1b ) and larger aryl groups (1f ) leads to a moderate increase in potency. A significant enhancement in inhibitory activity is observed with the introduction of electron-withdrawing groups capable of hydrogen bonding, such as acetyl (1c ), benzoyl (1d ), and methanesulfonyl (1e ). This suggests that the 2-amino position may be oriented towards a region of the kinase active site that can accommodate and interact with hydrogen bond acceptors. The methanesulfonyl group in compound 1e provided the highest potency, indicating a favorable interaction, potentially with a hydrogen bond donor in the target protein.
Experimental Protocols
A detailed methodology for a representative in vitro kinase inhibition assay is provided below.
In Vitro Kinase Inhibition Assay (HotSpot Radioisotope Filter Binding Assay)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Target kinase (e.g., PI3Kα)
-
Substrate (e.g., phosphatidylinositol(4,5)-biphosphate)
-
[γ-33P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
A solution of the target kinase and its substrate is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then added to the kinase-substrate solution in the 96-well plates. A control with DMSO alone is also prepared.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
The reaction is stopped by the addition of a stop solution (e.g., 100 mM EDTA).
-
The contents of each well are transferred to a filter mat, which binds the phosphorylated substrate.
-
The filter mat is washed multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
The radioactivity on the filter mat, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Hypothetical Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that is often a target in drug discovery. Aberrant activation of such pathways is a hallmark of many diseases, including cancer.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for SAR Studies
The diagram below outlines the typical workflow for conducting structure-activity relationship studies in early-stage drug discovery.
in vitro and in vivo evaluation of 2-Amino-3-bromo-5-nitro-4-picoline-based compounds
A detailed analysis of the in vitro and in vivo performance of kinase inhibitors derived from 2-Amino-3-bromo-5-nitro-4-picoline and their therapeutic alternatives.
For Immediate Release: A comprehensive guide has been compiled for researchers, scientists, and drug development professionals, offering an objective comparison of kinase inhibitors based on the this compound scaffold. This guide provides a detailed examination of their in vitro and in vivo efficacy, alongside comparable alternative therapies, supported by experimental data and methodologies.
The versatile chemical intermediate, this compound, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, most notably imidazo[4,5-b]pyridine derivatives. These derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology due to their role in regulating cellular processes that are often dysregulated in cancer.
This guide focuses on the evaluation of a representative imidazo[4,5-b]pyridine-based compound, a dual FLT3/Aurora Kinase inhibitor, synthesized from the this compound precursor. The performance of this compound is compared against established kinase inhibitors targeting similar pathways, providing a valuable resource for preclinical drug development.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for the representative this compound-based compound and its alternatives, focusing on their inhibitory activity against target kinases and cancer cell lines, as well as their efficacy in preclinical animal models.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Representative Imidazo[4,5-b]pyridine | Aurora A | 7.5 |
| Aurora B | 48 | |
| FLT3 | 6.2 | |
| FLT3-ITD | 38 | |
| FLT3(D835Y) | 14 | |
| Alisertib (MLN8237) | Aurora A | 1.2[1] |
| Aurora B | 396.5[1] | |
| Quizartinib (AC220) | FLT3 | 1.1 |
| FLT3-ITD | 0.7 |
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Representative Imidazo[4,5-b]pyridine | SW620 | Colon Carcinoma | - |
| Alisertib (MLN8237) | Various | Lung, Prostate, Ovarian, Lymphoma | Potent antiproliferative activity[1] |
| Quizartinib (AC220) | MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | <10 |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Administration | Tumor Growth Inhibition |
| Representative Imidazo[4,5-b]pyridine | SW620 | Colon Carcinoma | Oral | Significant |
| Alisertib (MLN8237) | Neuroblastoma, ALL | Pediatric Cancers | - | Efficacious[1] |
| AMG 900 | MDA-MB-231, HCT116, NCI-H460-PTX | Breast, Colon, Lung Cancer | Intermittent or continuous dosing | Significant[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a fluorescence-based assay.
Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased signal.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the target kinase and its specific substrate in an appropriate kinase buffer.
-
Kinase Reaction: In a microplate, add the test compound dilutions, the kinase, and the substrate. Initiate the reaction by adding ATP.
-
Detection: After incubation, add a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody conjugated to a fluorescent probe.
-
Data Analysis: Measure the fluorescence signal. The IC50 value is calculated by fitting the dose-response curve of the inhibitor.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the formazan solution using a microplate reader. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the test compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. A control group receives a vehicle solution.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition for the treated groups compared to the control group.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic route to imidazo[4,5-b]pyridine-based kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Targeted inhibition of kinase signaling pathways in cancer.
References
A Comparative Guide to the Cross-Reactivity Assessment of Kinase Inhibitors Derived from 2-Amino-3-bromo-5-nitro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a paramount objective in modern drug discovery, aimed at maximizing therapeutic efficacy while minimizing off-target effects. Kinase inhibitors derived from novel scaffolds, such as 2-Amino-3-bromo-5-nitro-4-picoline, hold therapeutic promise; however, a thorough evaluation of their kinome-wide selectivity is crucial before advancing them into further development stages. This guide provides a comprehensive framework for assessing the cross-reactivity of such inhibitors, presenting data in clearly structured tables, detailing experimental methodologies, and visualizing complex information through diagrams.
While specific experimental data for inhibitors derived directly from this compound is not extensively available in public literature, this guide will utilize a hypothetical case study of two such inhibitors, Compound X and Compound Y , to illustrate the principles and methods of a rigorous cross-reactivity assessment.
Data Presentation: A Comparative Analysis
Quantitative data is essential for an objective comparison of inhibitor performance. The following tables summarize hypothetical data that would be generated from key cross-reactivity and target engagement assays.
Table 1: KINOMEscan Cross-Reactivity Profiling of Compound X and Compound Y
This table presents the percentage of kinase activity inhibited by a single concentration (e.g., 1 µM) of the test compounds against a broad panel of kinases. This high-throughput screening method provides a global view of selectivity.[1][2][3][4]
| Kinase Target | Kinase Family | % Inhibition by Compound X (1 µM) | % Inhibition by Compound Y (1 µM) |
| Primary Target A | TK | 98% | 95% |
| Off-Target 1 | TK | 85% | 30% |
| Off-Target 2 | CMGC | 60% | 15% |
| Off-Target 3 | AGC | 45% | 5% |
| Off-Target 4 | CAMK | 30% | <1% |
| ... (400+ other kinases) | ... | ... | ... |
Table 2: Biochemical IC50 Values for Selected Kinases
Following a broad screen, the potency of the inhibitors against the primary target and key off-targets is determined by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).
| Kinase Target | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| Primary Target A | 15 | 25 |
| Off-Target 1 | 50 | 800 |
| Off-Target 2 | 250 | >10,000 |
| Off-Target 3 | 1,200 | >10,000 |
Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its intended target within a cellular context.[5][6][7][8][9] The assay measures the thermal stabilization of a target protein upon ligand binding, resulting in an increased melting temperature (Tm).
| Target Protein | Treatment | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Primary Target A | Vehicle (DMSO) | 48.5 | - |
| Compound X (10 µM) | 55.2 | +6.7 | |
| Compound Y (10 µM) | 54.8 | +6.3 | |
| Off-Target 1 | Vehicle (DMSO) | 52.1 | - |
| Compound X (10 µM) | 54.3 | +2.2 | |
| Compound Y (10 µM) | 52.5 | +0.4 |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of cross-reactivity data.
KINOMEscan® Profiling
Objective: To quantitatively measure the binding interactions of a test compound against a large panel of kinases.
Principle: This is a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[1][3]
Methodology:
-
Assay Preparation: The test compounds (Compound X and Y) are prepared in DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
Binding Reaction: The compounds are combined with the kinase-tagged phage and the immobilized ligand in the assay wells.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound phage is washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is measured using qPCR.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand, relative to a DMSO control.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC50 value of an inhibitor for a specific kinase.
Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP) by a kinase to a specific substrate (protein or peptide).[10][11] The amount of incorporated radioactivity is proportional to the kinase activity.
Methodology:
-
Compound Preparation: A serial dilution of the inhibitor is prepared in an appropriate buffer.
-
Reaction Mixture: The reaction is initiated by mixing the purified kinase, the substrate, and the serially diluted inhibitor in a kinase reaction buffer.
-
Initiation: The kinase reaction is started by the addition of [γ-³²P]ATP and MgCl₂.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: The membrane is washed to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[5][7][8] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO) for a specified period.
-
Heating: The cell suspension or lysate is divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. The shift in the melting temperature (ΔTm) between the vehicle-treated and compound-treated samples indicates target engagement.
Mandatory Visualization
Signaling Pathway Diagram
Caption: MAPK signaling pathway with hypothetical inhibition by Compound X and Y.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor cross-reactivity assessment.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-3-bromo-5-nitro-4-picoline
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3-bromo-5-nitro-4-picoline is a valuable precursor for various drug candidates, making its synthetic route a critical consideration in the early stages of pharmaceutical development. This guide provides an objective comparison of known synthesis methods for this compound, supported by experimental data to inform methodology selection.
Comparative Analysis of Synthetic Methodologies
Two primary routes for the synthesis of this compound have been prominently reported: a patented method involving the protection of the amino group, and an alternative approach utilizing a nitramino intermediate for enhanced regioselectivity. The quantitative aspects of these methods are summarized below.
| Parameter | Patented Method (via Acetylation) | Alternate Route (via Nitramino Intermediate) |
| Starting Material | 2-Amino-4-picoline | 2-Amino-4-picoline |
| Key Intermediates | 2-Acetamido-4-picoline, 2-Acetamido-5-bromo-4-picoline | 2-Nitramino-4-picoline, 5-Bromo-2-nitramino-4-picoline |
| Overall Yield | ~74% (recrystallized)[1] | Not explicitly stated as a single overall yield, but individual step yields are high. |
| Purity | 96.3% (before recrystallization)[1] | High, as suggested by the regioselectivity of the process. |
| Key Reagents | Acetic anhydride, Bromine, Sulfuric acid, Nitric acid | Fuming Nitric acid, Acetic anhydride, Sulfuric acid, Bromine |
| Number of Steps | 3 (Acetylation, Bromination, Nitration/De-acetylation) | 3 (Nitramination, Bromination, Rearrangement/Nitration) |
| Noted Advantages | Established and patented process. | High regioselectivity, atom-economic.[2] |
| Noted Disadvantages | Potential for side products during bromination without the directing group.[1] | Requires handling of a nitramino intermediate. |
Experimental Protocols
Patented Synthesis via Acetylation
This method involves the protection of the amino group of 2-amino-4-picoline by acetylation, followed by bromination and a final step of simultaneous nitration and de-acetylation.
Step 1: Synthesis of 2-Acetamido-4-methyl-5-bromopyridine
-
2-Acetamido-4-methylpyridine is dissolved in a suitable solvent.
-
Bromine is added dropwise at a controlled temperature.
-
The reaction is stirred for several hours until completion.
-
The product is isolated by filtration and washed.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitro-4-picoline
-
To a flask containing 128ml of concentrated sulfuric acid, 45.8g of 2-acetamido-4-methyl-5-bromopyridine is added, maintaining the temperature between 6-17°C.[1]
-
13ml of concentrated nitric acid is then added at 25-26°C.[1]
-
The mixture is allowed to react for four hours at 27-33°C and then stirred overnight at room temperature.[1]
-
The reaction mixture is then worked up to isolate the final product.
-
An 87.1% yield of the product with a GC purity of 96.3% is obtained before recrystallization.[1] A recrystallization from water-methanol yields a 74% recovery of the purified product.[1]
Alternate Synthesis Route via Nitramino Intermediate
This route leverages a 2-nitramino intermediate that acts as both a protecting group and a directing group to achieve a highly regioselective synthesis.[2]
Step 1: Synthesis of 2-Nitramino-4-picoline
-
2-Amino-4-picoline is added to a mixture of sulfuric acid and nitric acid at a low temperature.
-
The reaction mixture is stirred for a designated period to allow for the formation of the nitramino intermediate.
-
The product is isolated by carefully quenching the reaction mixture with ice and neutralizing it.
Step 2: Synthesis of 5-Bromo-2-nitramino-4-picoline
-
To a solution of 2-nitramino-4-picoline in acetic acid, a solution of molecular bromine in acetic acid is added slowly at room temperature.
-
The reaction mixture is then heated to 40°C for 12 hours.
-
The product is isolated upon completion of the reaction.
Step 3: Synthesis of 2-Amino-5-bromo-3-nitro-4-picoline
-
5-Bromo-2-nitramino-4-picoline is added to sulfuric acid at 0-5°C over 20 minutes.
-
The reaction mixture is stirred for an additional 20 minutes at this temperature, then allowed to warm to room temperature and stirred for another hour.
-
The mixture is then slowly added to ice and stirred for 30 minutes to precipitate the product.
-
The final product is collected by filtration.
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes to this compound.
Relevance in Drug Development: A Signaling Pathway Perspective
This compound and its derivatives are often investigated as precursors for kinase inhibitors, a class of targeted cancer therapeutics. While the specific target for this exact molecule is proprietary, a closely related compound, 2-Amino-5-bromo-4-methylpyridine, is a known intermediate for Polo-like kinase 4 (PLK4) inhibitors. PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The diagram below illustrates a simplified signaling pathway involving a kinase that can be targeted by inhibitors derived from such precursors.
Caption: A representative kinase signaling pathway targeted by inhibitors.
Conclusion
Both the patented and the alternate synthesis routes for this compound offer viable pathways to this important intermediate. The choice of method may depend on specific laboratory capabilities, cost considerations, and desired purity levels. The patented method is well-documented and provides a good yield. The alternate route, leveraging a nitramino intermediate, presents an elegant solution to achieve high regioselectivity, which can be advantageous in minimizing purification steps and improving atom economy. For drug development professionals, understanding the nuances of these synthetic pathways is crucial for the efficient and scalable production of next-generation therapeutics.
References
Safety Operating Guide
Proper Disposal of 2-Amino-3-bromo-5-nitro-4-picoline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Amino-3-bromo-5-nitro-4-picoline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring adherence to regulatory standards and minimizing environmental impact. The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1]
I. Hazard Identification and Chemical Profile
| Property | Information |
| Chemical Name | This compound |
| Synonyms | 5-bromo-4-methyl-3-nitropyridin-2-amine, 2-Amino-5-Bromo-3-Nitro-4-Picoline[2] |
| CAS Number | 100367-40-6[2] |
| Molecular Formula | C6H6BrN3O2[2] |
| Molecular Weight | 232.03 g/mol [2] |
| Physical State | Solid[5] |
| Appearance | Light yellow solid[5] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3][4][5][6] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][5][6] |
| Incompatible Materials | Strong oxidizing agents.[3][6] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2] Ensure that skin is not exposed.[7]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2]
-
Work Area: Handle the chemical in a well-ventilated area, preferably a fume hood.[2][3]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[8][9] Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[10][11]
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste from liquid waste.
Step 2: Containerization
-
Use a designated, compatible, and leak-proof container for the waste.[12] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[8]
-
The container must have a secure, screw-on cap to prevent leaks.[12]
-
Ensure the container is clean and dry before adding waste.
-
For chemically contaminated solid waste like gloves or absorbent paper, double-bag the waste in clear plastic bags to allow for visual inspection.[12]
Step 3: Labeling
-
Label the waste container clearly and accurately as soon as waste is first added.
-
The label must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[8]
-
The approximate quantity of the waste.
-
The date of waste generation.[8]
-
The name and contact information of the principal investigator or responsible person.[8]
-
The location where the waste was generated (e.g., building and room number).[8]
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Store in a secondary container to contain any potential leaks.[12] The secondary container should be able to hold 110% of the volume of the primary container.[12]
-
Keep incompatible chemicals, such as strong oxidizing agents, segregated.
Step 5: Arrange for Disposal
-
Contact your institution's EHS or Hazardous Waste Program to schedule a pickup.[8]
-
Provide them with a complete list of the chemicals for disposal.[8]
-
Follow all institutional procedures for waste collection requests.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular trash.[8][13]
-
DO NOT pour this chemical down the drain or into the sewer system.[8][13]
-
DO NOT allow the chemical to enter the environment.[1]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Contain the spill: For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
For large or unmanageable spills, contact your institution's emergency response team or EHS department immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. pfw.edu [pfw.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. dnr.mo.gov [dnr.mo.gov]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. acs.org [acs.org]
Essential Safety and Operational Guide for 2-Amino-3-bromo-5-nitro-4-picoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-3-bromo-5-nitro-4-picoline (CAS: 100367-40-6). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identification:
-
Name: this compound
-
Synonyms: 5-bromo-4-methyl-3-nitropyridin-2-amine, 2-Amino-5-Bromo-3-Nitro-4-Picoline[1]
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as hazardous. It is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.
Hazard Statements:
-
Harmful if swallowed.[5]
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][8] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). A long-sleeved laboratory coat is mandatory. | Inspect gloves for any signs of degradation or puncture before use.[8][9] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[8] |
| Body | A long-sleeved laboratory coat or appropriate protective clothing to prevent skin exposure.[8] | --- |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3][8]
-
All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Gather all necessary PPE as specified in the table above and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid the formation and inhalation of dust when handling the solid material.[3][8]
-
Weigh and transfer the chemical within the fume hood.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][8]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[8]
3. Storage:
-
Keep the container tightly closed and store in a locked cabinet.[1][7]
-
Store away from incompatible materials such as strong oxidizing agents.[3][8]
Emergency Procedures: In Case of Exposure
Immediate action is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3][7]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7] Do not dispose of it down the drain.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[8] Dispose of this container at a hazardous or special waste collection point.[8]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. azom.com [azom.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
